molecular formula C19H15F3N4O5 B611181 Tba-354 CAS No. 1257426-19-9

Tba-354

Cat. No.: B611181
CAS No.: 1257426-19-9
M. Wt: 436.3 g/mol
InChI Key: ZXSGSFMORAILEY-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TBA-354 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
an antitubercular agent;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O5/c20-19(21,22)31-14-4-2-13(3-5-14)16-6-1-12(7-23-16)10-29-15-8-25-9-17(26(27)28)24-18(25)30-11-15/h1-7,9,15H,8,10-11H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSGSFMORAILEY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CN=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CN=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257426-19-9
Record name TBA-354
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257426199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TBA-354
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911T37M2WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tba-354: A Technical Guide to its Mechanism of Action Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tba-354 is a next-generation nitroimidazole, a class of promising anti-tubercular agents. It is a structural analogue of pretomanid (PA-824) and has demonstrated superior potency against both replicating and non-replicating Mycobacterium tuberculosis (M. tuberculosis) in preclinical studies.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. Although clinical development of this compound was discontinued, understanding its potent antimycobacterial activity remains valuable for the development of new tuberculosis therapies.

Core Mechanism of Action: A Dual Threat to M. tuberculosis

This compound is a prodrug that requires bioactivation within the mycobacterial cell to exert its bactericidal effects.[4] Its mechanism of action is multifaceted, ultimately leading to the disruption of the cell wall integrity and respiratory poisoning, particularly under anaerobic conditions.

Bioreductive Activation

The activation of this compound is a critical first step in its mechanism of action. This process is catalyzed by the deazaflavin-dependent nitroreductase (Ddn), an enzyme specific to M. tuberculosis.[4] Ddn utilizes the reduced form of the cofactor F420 (F420H2) to reduce the nitro group of this compound. This reduction generates reactive nitrogen species, including nitric oxide (NO), and a des-nitro metabolite.[4]

dot

cluster_activation Bioreductive Activation Tba_354 This compound (Prodrug) Ddn Deazaflavin-dependent nitroreductase (Ddn) Tba_354->Ddn Binds to Activated_Tba_354 Activated this compound (Reactive Nitrogen Species) Ddn->Activated_Tba_354 Catalyzes reduction F420 Cofactor F420 (reduced) F420->Ddn Donates electron

Bioreductive activation of this compound.
Inhibition of Mycolic Acid Synthesis

A primary downstream effect of activated this compound is the inhibition of mycolic acid biosynthesis.[1][5] Mycolic acids are essential long-chain fatty acids that form the outer layer of the mycobacterial cell wall, providing a crucial barrier against drugs and the host immune system.[6][7] The reactive nitrogen species generated from the activation of this compound are believed to interfere with key enzymes in the mycolic acid synthesis pathway (FAS-I and FAS-II). This disruption prevents the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to a compromised cell envelope and eventual cell lysis.

dot

cluster_mycolic_acid Inhibition of Mycolic Acid Synthesis Activated_Tba_354 Activated this compound FAS_I Fatty Acid Synthase I (FAS-I) Activated_Tba_354->FAS_I Inhibits FAS_II Fatty Acid Synthase II (FAS-II) Activated_Tba_354->FAS_II Inhibits Mycolic_Acid Mycolic Acid Synthesis FAS_I->Mycolic_Acid Precursors FAS_II->Mycolic_Acid Elongation Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

This compound's impact on mycolic acid synthesis.
Respiratory Poisoning under Anaerobic Conditions

Under anaerobic conditions, which are often found in the caseous necrotic core of tuberculosis granulomas, the activation of this compound leads to the release of nitric oxide (NO).[4] NO acts as a respiratory poison by inhibiting cytochrome c oxidase, a key component of the electron transport chain. This disruption of cellular respiration leads to a rapid depletion of ATP, resulting in cell death. This activity against non-replicating, persistent bacteria is a key feature of nitroimidazoles.

dot

cluster_respiratory_poisoning Respiratory Poisoning (Anaerobic) Activated_Tba_354 Activated this compound NO_Release Nitric Oxide (NO) Release Activated_Tba_354->NO_Release ETC Electron Transport Chain (Cytochrome c oxidase) NO_Release->ETC Inhibits ATP_Production ATP Production ETC->ATP_Production Essential for Cell_Death Cell Death ATP_Production->Cell_Death Depletion leads to

Mechanism of respiratory poisoning by this compound.

Quantitative Data

The superior potency of this compound compared to other nitroimidazoles has been demonstrated in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of this compound against M. tuberculosis

CompoundM. tuberculosis StrainMIC (μg/mL)MIC (μM)Reference
This compound H37Rv0.004 - 0.0150.009 - 0.034[1]
Pretomanid (PA-824)H37Rv0.015 - 0.250.038 - 0.63[1]
DelamanidH37Rv0.004 - 0.0150.008 - 0.03[1]
This compound Drug-Resistant Strains0.004 - 0.030.009 - 0.07[1]
Pretomanid (PA-824)Drug-Resistant Strains0.06 - 0.250.15 - 0.63[1]

Table 2: In Vivo Efficacy of this compound in Murine Models of Tuberculosis

ModelTreatmentDose (mg/kg/day)DurationLog10 CFU Reduction in LungsReference
Acute InfectionThis compound 1003 weeks> 100-fold more active than PA-824[5]
Chronic InfectionThis compound 1003 weeksSuperior to PA-824 at the same dose[5]
Chronic InfectionThis compound 308 weeksSuperior to delamanid[8]
Continuation PhaseThis compound 254 weeks≥5 times more potent than PA-824[8]
Combination Therapy (with Bedaquiline)This compound 10-2 to 4 times more potent than PA-824[3][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the mechanism of action of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the EUCAST (European Committee on Antimicrobial Susceptibility Testing) reference method for M. tuberculosis.[9]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • 96-well U-bottom microtiter plates

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • This compound stock solution (in a suitable solvent like DMSO)

  • M. tuberculosis culture (e.g., H37Rv) grown to mid-log phase

  • Sterile saline with 0.05% Tween 80

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

Procedure:

  • Drug Dilution: Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth in the microtiter plates. The final volume in each well should be 100 µL. A drug-free well serves as a growth control.

  • Inoculum Preparation:

    • Harvest M. tuberculosis from a fresh culture.

    • Resuspend the bacilli in sterile saline with Tween 80.

    • Adjust the turbidity of the bacterial suspension to match the McFarland 0.5 standard. This corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL.

    • Dilute the standardized suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Incubation: Seal the plates and incubate at 37°C in a humidified incubator.

  • Reading Results: Read the plates visually when growth is clearly visible in the drug-free control well (typically after 7-21 days). The MIC is the lowest concentration of this compound that shows no visible growth.

dot

Start Start Prep_Drug Prepare this compound Serial Dilutions Start->Prep_Drug Prep_Inoculum Prepare M. tuberculosis Inoculum (McFarland 0.5) Start->Prep_Inoculum Inoculate Inoculate Microtiter Plates Prep_Drug->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination.
Murine Model of Chronic Tuberculosis Infection for Efficacy Testing

This protocol describes a common in vivo model to assess the bactericidal and sterilizing activity of anti-tubercular agents.[5][8][10]

Objective: To evaluate the efficacy of this compound in reducing the bacterial load in the lungs of mice with a chronic M. tuberculosis infection.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Aerosol exposure chamber

  • M. tuberculosis H37Rv culture

  • This compound formulation for oral gavage

  • Middlebrook 7H11 agar plates

  • Homogenizer

Procedure:

  • Infection:

    • Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a pulmonary infection. The target is to deliver approximately 50-100 CFU to the lungs.

    • Allow the infection to establish for 4-6 weeks to develop into a chronic state.

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses, positive control drug).

    • Administer the designated treatment daily or as per the study design (e.g., 5 days a week) via oral gavage.

  • Assessment of Bacterial Load:

    • At specified time points during and after treatment, euthanize a subset of mice from each group.

    • Aseptically remove the lungs and homogenize them in sterile saline.

    • Plate serial dilutions of the lung homogenates onto Middlebrook 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the CFU per lung.

  • Data Analysis: Compare the mean log10 CFU counts between the treatment groups and the vehicle control to determine the reduction in bacterial load.

dot

Start Start Infect Aerosol Infection of Mice with M. tuberculosis Start->Infect Establish Establish Chronic Infection (4-6 weeks) Infect->Establish Treat Administer this compound (Oral Gavage) Establish->Treat Euthanize Euthanize Mice at Defined Timepoints Treat->Euthanize Harvest Harvest and Homogenize Lungs Euthanize->Harvest Plate Plate Lung Homogenates Harvest->Plate Incubate Incubate Plates (3-4 weeks) Plate->Incubate Count_CFU Count CFU Incubate->Count_CFU Analyze Analyze Data Count_CFU->Analyze End End Analyze->End

Workflow for in vivo efficacy testing.

Conclusion

This compound exhibits potent bactericidal activity against M. tuberculosis through a dual mechanism of action that involves the inhibition of mycolic acid synthesis and respiratory poisoning. Its activation by the mycobacterium-specific enzyme Ddn ensures selective toxicity. The quantitative data from both in vitro and in vivo studies consistently demonstrate its superiority over earlier-generation nitroimidazoles. While its clinical development has been halted, the in-depth understanding of this compound's mechanism of action provides a valuable framework for the rational design and development of novel anti-tubercular agents that can overcome the challenges of drug resistance and treatment duration.

References

Tba-354: A Technical Overview of a Next-Generation Nitroimidazole Antitubercular Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tba-354 is a potent, next-generation nitroimidazole derivative investigated for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This document provides a comprehensive technical guide on this compound, summarizing its chemical properties, preclinical efficacy, and the experimental protocols used in its evaluation. Although its clinical development was discontinued due to observations of mild, reversible neurotoxicity, the data generated from its preclinical assessment remain valuable for the ongoing research and development of new antitubercular agents.[1][2][3]

Chemical Structure and Properties

This compound, also known as SN31354, is chemically described as (6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazine.[1] Its fundamental chemical properties are detailed below.

PropertyValue
Molecular Formula C₁₉H₁₅F₃N₄O₅
Molecular Weight 436.34 g/mol
CAS Number 1257426-19-9
SMILES O=--INVALID-LINK--c1cn2C--INVALID-LINK--OCc2n1
InChI Key ZXSGSFMORAILEY-HNNXBMFYSA-N

Preclinical Efficacy and Pharmacokinetics

This compound demonstrated significant bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis in vitro and showed promising efficacy in murine models of tuberculosis.[4][6]

In Vitro Activity

The in vitro potency of this compound was evaluated against various strains of M. tuberculosis and other mycobacterial species.

Organism/Strain MIC (μM) Reference
M. tuberculosis H37Rv (replicating)<0.02 - 0.36[7]
M. tuberculosis H37Rv (non-replicating, anaerobic)0.02[8]
Drug-resistant clinical isolates<0.02 - 0.36[7]
M. bovis<0.179[7]
M. kansasii2.2[7]
Other non-tuberculous mycobacteria>11.5[7]
In Vivo Efficacy in Murine Models

This compound was assessed in mouse models of both acute and chronic tuberculosis infection, demonstrating dose-dependent bactericidal activity.[4][6]

Infection Model Dose Treatment Duration Reduction in Lung CFU (log₁₀) Reference
Acute100 mg/kg/day3 weeks>2.5[6][9]
Chronic100 mg/kg/day3 weeks~2.0[6][9]
Chronic (comparison)30 mg/kg/day8 weeksOutperformed delamanid[5][8]
Pharmacokinetic Profile in Mice

Pharmacokinetic studies in BALB/c mice revealed that this compound possesses high bioavailability and a long elimination half-life, suggesting the potential for once-daily dosing.[4][5][6]

Parameter Value (at 100 mg/kg oral dose) Reference
Cmax ~10 µg/mL[5]
Tmax ~8 hours[5]
AUC₀₋₂₄ ~180 µg·h/mL[5]
Bioavailability High[4][6]
Elimination Half-life Long[4][6]

Mechanism of Action

As a nitroimidazole, this compound is a prodrug that requires reductive activation by a bacterial-specific enzyme system. This process is crucial for its selective toxicity against M. tuberculosis.

Proposed Activation and Action Pathway

Tba354_Mechanism cluster_bacteria Mycobacterium tuberculosis Cell Tba354_prodrug This compound (Prodrug) Activated_Tba354 Activated this compound (Reactive Nitrogen Species) Tba354_prodrug->Activated_Tba354 Bioreduction (F₄₂₀-dependent nitroreductase) Mycolic_Acid Mycolic Acid Biosynthesis Activated_Tba354->Mycolic_Acid Inhibition Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for this compound in Mycobacterium tuberculosis.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the preclinical evaluation of this compound.

In Vitro Susceptibility Testing
  • Method: Microplate Alamar Blue Assay (MABA) for replicating bacteria and Low-Oxygen-Recovery Assay (LORA) for non-replicating bacteria.

  • Procedure (MABA):

    • Two-fold serial dilutions of this compound were prepared in 96-well microplates.

    • A standardized inoculum of M. tuberculosis H37Rv was added to each well.

    • Plates were incubated for 7 days at 37°C.

    • Alamar Blue reagent was added, and plates were re-incubated.

    • A color change from blue to pink indicated bacterial growth. The Minimum Inhibitory Concentration (MIC) was defined as the lowest drug concentration that prevented this color change.

  • Procedure (LORA):

    • M. tuberculosis cultures were adapted to anaerobic conditions.

    • The adapted bacteria were exposed to serial dilutions of this compound under anaerobic conditions for 10 days.

    • A sample from each well was transferred to a new plate with drug-free medium and incubated under aerobic conditions.

    • Bacterial growth was assessed by measuring fluorescence after the addition of a viability indicator. The MIC was the lowest concentration of the drug that resulted in a significant reduction in fluorescence compared to the control.

Murine Models of Tuberculosis Infection
  • Animals: Female BALB/c mice.

  • Infection: Low-dose aerosol infection with M. tuberculosis H37Rv.

  • Acute Infection Model:

    • Treatment was initiated 10 days post-infection.

    • This compound was administered orally, once daily, for 3 weeks.

    • Lungs were harvested, homogenized, and plated on selective agar to determine the bacterial load (Colony Forming Units, CFU).

  • Chronic Infection Model:

    • Treatment was initiated 6 weeks post-infection.

    • This compound was administered orally, once daily, for 4 or 8 weeks.

    • Bacterial load in the lungs was determined as described for the acute model.

Pharmacokinetic Studies in Mice
  • Administration:

    • Oral gavage for bioavailability studies.

    • Intravenous bolus for determination of clearance and volume of distribution.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

Experimental Workflow for Preclinical Evaluation

Tba354_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_safety Safety Assessment invitro_activity Activity against replicating M. tb (MABA) pk_studies Pharmacokinetics in Mice (PO & IV) invitro_activity->pk_studies invitro_nonrep Activity against non-replicating M. tb (LORA) invitro_nonrep->pk_studies invitro_spectrum Spectrum of Activity (Other Mycobacteria) invitro_spectrum->pk_studies acute_model Efficacy in Acute TB Mouse Model pk_studies->acute_model chronic_model Efficacy in Chronic TB Mouse Model pk_studies->chronic_model tox_studies Preclinical Toxicology acute_model->tox_studies chronic_model->tox_studies phase1_trials Phase I Clinical Trials tox_studies->phase1_trials

Caption: Preclinical development workflow for this compound.

Conclusion

This compound is a nitroimidazole with potent in vitro and in vivo activity against Mycobacterium tuberculosis. Its favorable pharmacokinetic profile highlighted its potential as a component of future tuberculosis treatment regimens. However, its clinical development was halted due to safety concerns. The extensive preclinical data, including detailed methodologies, provide a valuable resource for the continued development of new and improved drugs for tuberculosis.

References

Tba-354: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tba-354, chemically known as (6S)-2-nitro-6-({6-[4-(trifluoromethoxy)phenyl]-3-pyridinyl}methoxy)-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, is a potent bicyclic nitroimidazole antitubercular agent.[3] It emerged from medicinal chemistry programs aimed at developing next-generation nitroimidazoles with improved efficacy against Mycobacterium tuberculosis.[3] this compound demonstrated significant bactericidal activity against both replicating and non-replicating mycobacteria.[4] However, its clinical development was halted due to findings of mild, reversible neurotoxicity in Phase I clinical trials.[1] This technical guide provides an in-depth overview of the synthesis and purification methods for this compound, compiled from available scientific literature and patents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name (6S)-2-nitro-6-({6-[4-(trifluoromethoxy)phenyl]-3-pyridinyl}methoxy)-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine[3]
CAS Number 1257426-19-9[2]
Molecular Formula C₁₉H₁₅F₃N₄O₅[2]
Molecular Weight 436.34 g/mol [2]
Appearance White to off-white solid[2]

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the coupling of a key bicyclic alcohol intermediate with a functionalized pyridine side-chain. While a complete, step-by-step protocol for this compound is not publicly detailed, the synthesis can be inferred from patent literature describing analogous compounds. The final key step is a Williamson ether synthesis.

Experimental Protocol: Final Synthesis Step

This protocol is based on analogous syntheses of similar bicyclic nitroimidazoles.

Reaction:

(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol + 2-chloro-5-(chloromethyl)pyridine (or a related electrophile) → this compound

Materials:

  • (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol (oxazine alcohol intermediate)

  • 2-chloro-5-(chloromethyl)pyridine (or a suitable derivative of the 6-[4-(trifluoromethoxy)phenyl]pyridine-3-yl)methanol side chain)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the oxazine alcohol intermediate in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of the pyridine side-chain electrophile in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

The crude this compound product requires purification to remove unreacted starting materials, by-products, and other impurities. Chromatographic techniques are essential for obtaining the compound at high purity.

Experimental Protocol: Purification

Method: Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

  • Dichloromethane

  • Methanol

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Load the dissolved crude product onto the packed silica gel column.

  • Elute the column with a gradient of increasing polarity, starting with a non-polar mobile phase (e.g., 100% hexanes) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate). A common gradient might be from 0% to 100% ethyl acetate in hexanes. A small percentage of methanol may be added to the ethyl acetate for highly polar impurities.

  • Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC) with a suitable stain (e.g., UV visualization).

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to yield the purified this compound.

Alternative Method: Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative reverse-phase HPLC can be employed.

Typical Conditions:

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of water and acetonitrile, often with a modifier such as formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength where this compound has strong absorbance.

Characterization Data

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the bicyclic core, the methyleneoxy linker, and the aromatic protons of the pyridine and phenyl rings.
¹³C NMR Resonances for all carbon atoms in the molecule, including the characteristic signal for the nitro-bearing carbon in the imidazole ring and the carbons of the trifluoromethoxy group.
HRMS A molecular ion peak corresponding to the exact mass of this compound ([M+H]⁺).
Purity (HPLC) >98%[5]

Mechanism of Action and Signaling Pathway

As a nitroimidazole, the primary mechanism of action of this compound is believed to involve the reductive activation of its nitro group within the mycobacterium. This process is dependent on a deazaflavin-dependent nitroreductase (Ddn) and its cofactor F₄₂₀. The reduction generates reactive nitrogen species, including nitric oxide (NO), which are cytotoxic to the bacteria through various mechanisms such as DNA damage, inhibition of cellular respiration, and disruption of mycolic acid synthesis.

Tba354_Mechanism Tba354_ext This compound (extracellular) Tba354_int This compound (intracellular) Tba354_ext->Tba354_int RNS Reactive Nitrogen Species (e.g., NO) Tba354_int->RNS Reduction Ddn Deazaflavin-dependent nitroreductase (Ddn) Ddn->RNS F420_red Reduced F420 F420_ox Oxidized F420 F420_red->F420_ox F420_ox->Ddn Damage Cellular Damage RNS->Damage Death Bacterial Cell Death Damage->Death

Caption: Proposed mechanism of action for this compound in Mycobacterium tuberculosis.

Experimental Workflow

The overall process from starting materials to purified product can be visualized as a multi-stage workflow.

Tba354_Workflow Start Starting Materials: - Oxazine Alcohol - Pyridine Side-Chain Synthesis Synthesis: Williamson Ether Synthesis Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Crude Crude this compound Workup->Crude Purification Purification: Silica Gel Chromatography or Preparative HPLC Crude->Purification Pure Pure this compound Purification->Pure Analysis Analytical Characterization: - NMR - HRMS - HPLC Purity Pure->Analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Tba-354: A Comprehensive Technical Guide on its Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tba-354, a promising nitroimidazole antitubercular agent, has demonstrated significant potential in combating both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its advancement in drug development. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. It includes available quantitative data, detailed experimental protocols for key analytical procedures, and visual representations of its mechanism of action and relevant experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound is a nitroimidazole derivative that has shown potent bactericidal activity against replicating and non-replicating Mycobacterium tuberculosis.[1] Its mechanism of action is understood to be the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. While the clinical development of this compound was discontinued due to observations of mild, reversible neurotoxicity in a Phase 1 trial, its potent antimycobacterial activity and well-characterized profile make it a valuable case study and potential scaffold for the development of future antitubercular agents.[2][3] This guide synthesizes the available data on its solubility and stability, critical parameters for formulation development, and preclinical assessment.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following section details the known solubility of this compound and provides a standard protocol for its determination.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in the public domain. The available data is summarized in the table below.

Solvent SystemSolubilityReference
Dimethylformamide (DMF)30 mg/mL[4]
Dimethyl sulfoxide (DMSO)30 mg/mL[4]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL[4]

Note: Comprehensive quantitative solubility data for this compound in a wider range of common organic solvents (e.g., ethanol, methanol, acetone, acetonitrile) and the pH-dependent aqueous solubility profile are not currently available in the published literature.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

For researchers seeking to generate comprehensive solubility data for this compound or analogous compounds, the shake-flask method is the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (or test compound)

  • Selected solvent (e.g., purified water, buffers of different pH, organic solvents)

  • Glass vials with screw caps

  • Orbital shaker or incubator with shaking capabilities, temperature-controlled

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the solid compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker and agitate at a constant speed. The temperature should be maintained at a physiologically relevant temperature, such as 25 °C or 37 °C.

  • Equilibration time can vary depending on the compound and solvent, but a minimum of 24-48 hours is generally recommended to ensure equilibrium is reached.

  • After the equilibration period, cease agitation and allow the suspension to settle.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculate the solubility of the compound in the solvent, taking into account the dilution factor.

G Experimental Workflow for Shake-Flask Solubility Assay cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid this compound to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Cease agitation equil->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 ana1 Withdraw clear supernatant sep2->ana1 ana2 Dilute supernatant ana1->ana2 ana3 Quantify concentration (HPLC/UV-Vis) ana2->ana3

Shake-Flask Solubility Assay Workflow

Stability Profile

The stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life. This section outlines the known stability of this compound and provides protocols for assessing its metabolic and chemical stability.

Storage and Long-Term Stability

This compound is reported to be stable for at least four years when stored at room temperature.[4] For stock solutions, the following storage conditions are recommended:

  • -80°C for up to 2 years

  • -20°C for up to 1 year[4]

Metabolic Stability

This compound has been shown to be stable in human and mouse liver microsomes.[1] The metabolic stability in hepatocytes from various species has also been assessed.

Experimental Protocol: Metabolic Stability in Hepatocytes

Objective: To assess the in vitro metabolic stability of this compound by measuring its rate of disappearance when incubated with hepatocytes.

Materials:

  • This compound

  • Cryopreserved hepatocytes (human and other species of interest)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • 96-well plates

  • Incubator with CO2 and temperature control (37 °C, 5% CO2)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS for quantification

Procedure:

  • Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability and concentration.

  • Dilute the hepatocyte suspension to the desired cell density (e.g., 1 x 10^6 cells/mL) in pre-warmed incubation medium.

  • Pre-incubate the hepatocyte suspension in a 96-well plate at 37 °C for 10-15 minutes.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the incubation medium to the desired starting concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the this compound solution to the pre-incubated hepatocytes.

  • At specified time points (e.g., 0, 0.5, 1, 2, and 4 hours), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Include control incubations without hepatocytes to assess non-enzymatic degradation.

  • Centrifuge the plates to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining this compound at each time point using a validated LC-MS/MS method.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

  • Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of parent compound remaining versus time and fitting the data to a first-order decay model.

G Workflow for Hepatocyte Metabolic Stability Assay cluster_setup Assay Setup cluster_incubation Incubation and Sampling cluster_analysis Sample Processing and Analysis cluster_data Data Interpretation setup1 Thaw and prepare hepatocytes setup2 Pre-incubate hepatocytes (37°C) setup1->setup2 inc1 Initiate reaction by adding this compound setup2->inc1 setup3 Prepare this compound working solution setup3->inc1 inc2 Incubate at 37°C inc1->inc2 inc3 Quench reaction at various time points inc2->inc3 proc1 Centrifuge to precipitate protein inc3->proc1 proc2 Transfer supernatant proc1->proc2 proc3 Analyze by LC-MS/MS proc2->proc3 data1 Calculate % remaining vs. time proc3->data1 data2 Determine in vitro half-life (t1/2) data1->data2

Hepatocyte Metabolic Stability Assay
Chemical Stability and Forced Degradation

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation. To develop such a method, forced degradation studies are essential.

Note: A comprehensive forced degradation study of this compound, detailing its degradation products under various stress conditions (acidic, basic, oxidative, photolytic, and thermal), has not been reported in the publicly available literature.

Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method Development

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop an HPLC method capable of separating the parent drug from its degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers for mobile phase preparation

  • HPLC system with a photodiode array (PDA) or UV detector and a suitable column (e.g., C18)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at 60-80°C for a specified period. Neutralize the solution before analysis.

    • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the drug solution with 3% H2O2 at room temperature for a specified period.

    • Thermal Degradation: Expose the solid drug or a solution of the drug to dry heat (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the solid drug or a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • HPLC Method Development and Validation:

    • Develop a reversed-phase HPLC method to separate this compound from its potential degradation products. This typically involves optimizing the mobile phase composition (organic solvent and buffer), pH, column type, and temperature.

    • Analyze the stressed samples using the developed HPLC method. The goal is to achieve adequate resolution between the peak for this compound and any degradation product peaks.

    • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

This compound, like other nitroimidazoles, targets the biosynthesis of mycolic acids, which are essential components of the unique and protective cell wall of Mycobacterium tuberculosis. The drug is a prodrug that requires reductive activation of its nitro group within the mycobacterium to form reactive nitrogen species. These species are thought to inhibit multiple enzymes involved in the mycolic acid biosynthesis pathway.

G Simplified Mycolic Acid Biosynthesis Pathway and Inhibition by this compound cluster_pathway Mycolic Acid Biosynthesis cluster_drug This compound Action FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA C16-C26 Acyl-CoA FAS_I->Acyl_CoA FAS_II Fatty Acid Synthase II (FAS-II) Acyl_CoA->FAS_II Meromycolic_acid Meromycolic Acid FAS_II->Meromycolic_acid Pks13 Pks13 Condensation Meromycolic_acid->Pks13 Mycolic_acid Mycolic Acid Pks13->Mycolic_acid Cell_wall Mycolic Acid incorporation into Cell Wall Mycolic_acid->Cell_wall Tba354 This compound (Prodrug) Activation Reductive Activation (within Mycobacterium) Tba354->Activation Reactive_species Reactive Nitrogen Species Activation->Reactive_species Reactive_species->FAS_II Inhibition Reactive_species->Pks13 Inhibition

This compound Inhibition of Mycolic Acid Synthesis

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound. While some quantitative solubility data and long-term stability information are available, a comprehensive profile, particularly regarding solubility in a wider range of solvents and a detailed forced degradation analysis, remains to be publicly documented. The provided experimental protocols offer a roadmap for researchers to generate this critical data for this compound or other novel antitubercular candidates. A thorough understanding of these fundamental physicochemical properties is indispensable for the rational design and development of new, effective, and safe treatments for tuberculosis.

References

A Comparative Analysis of the Chemical Properties of TBA-354 and Pretomanid (PA-824)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the chemical and pharmacological properties of two nitroimidazole antitubercular agents: TBA-354 and pretomanid (formerly PA-824). Pretomanid is a key component of newly approved regimens for multidrug-resistant tuberculosis, while this compound was a promising next-generation candidate whose development was halted due to findings of neurotoxicity. This document outlines their physicochemical properties, in vitro and in vivo efficacy, pharmacokinetic profiles, and mechanisms of action. Methodologies for key experimental assessments are described, and signaling pathways and experimental workflows are visualized to provide a comprehensive resource for researchers in the field of tuberculosis drug development.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel therapeutics. The nitroimidazoles are a promising class of antibiotics with a unique mechanism of action effective against both replicating and non-replicating, anaerobic Mtb. Pretomanid (PA-824) has been successfully integrated into treatment regimens for highly resistant TB.[1][2] this compound was developed as a next-generation nitroimidazole with potentially superior potency and pharmacokinetic properties.[3][4][5] However, clinical development of this compound was discontinued due to safety concerns, specifically reversible neurotoxicity.[6] This guide provides a detailed, comparative look at the chemical and biological characteristics of these two molecules to inform future drug discovery and development efforts in this chemical class.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a drug candidate is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. Both this compound and pretomanid are complex molecules with distinct structural features that influence their behavior in biological systems.

PropertyThis compoundPretomanid (PA-824)Reference
Chemical Name (6S)-6,7-dihydro-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]-3-pyridinyl]methoxy]-5H-imidazo[2,1-b][1][7]oxazine(6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1][7]oxazine[1][8]
Molecular Formula C₁₉H₁₅F₃N₄O₅C₁₄H₁₂F₃N₃O₅[1][8]
Molecular Weight ( g/mol ) 436.3359.26[8][9]
XLogP 2.35Not explicitly stated, but described as highly lipophilic[2][10]
Hydrogen Bond Acceptors 6Not explicitly stated[10]
Hydrogen Bond Donors 0Not explicitly stated[10]
Rotatable Bonds 7Not explicitly stated[10]
Topological Polar Surface Area 98.79 ŲNot explicitly stated[10]
Solubility DMF: 30 mg/ml; DMSO: 30 mg/ml; DMSO:PBS (pH 7.2) (1:3): 0.25 mg/mlDescribed as having low solubility[2][8]

In Vitro and In Vivo Efficacy and Pharmacokinetics

The preclinical evaluation of this compound suggested it had several advantages over pretomanid, including greater potency against Mtb and a more favorable pharmacokinetic profile in animal models.

ParameterThis compoundPretomanid (PA-824)Reference
MIC against Mtb H37Rv (μM) ~0.02 - 0.36~0.039 - 0.531 µg/ml (approx. 0.11 - 1.48 µM)[4][8][11]
Bactericidal Activity Bactericidal against replicating and non-replicating MtbBactericidal against replicating and non-replicating Mtb[3][4][12]
Spectrum of Activity Narrow spectrum, active against M. tuberculosis and M. bovisNarrow spectrum, active against M. tuberculosis[4][8]
Frequency of Resistance 3 x 10⁻⁷Not explicitly stated[3][4]
Bioavailability High bioavailability in miceAbsolute bioavailability <50% in monkeys; food enhances bioavailability[2][3][4][5][13]
Elimination Half-life Long elimination half-life in miceNot explicitly stated[3][4][5]
Cmax (in mice) Dose-dependentDose-dependent[3]
AUC (in mice) Dose-dependentDose-dependent[3]
Protein Binding Not significantly affected by serum protein or albumin~86.4% bound to plasma proteins[3][4][14][15]
Neurotoxicity Mild, reversible signs observed in clinical trials, leading to discontinuationCommon side effects include nerve damage[1][6]

Mechanism of Action

Both this compound and pretomanid are prodrugs that require activation within the mycobacterial cell. Their mechanism of action is multifaceted, targeting both actively replicating and dormant, non-replicating bacteria. This dual activity is a significant advantage for treating persistent tuberculosis infections.

The activation of these nitroimidazoles is a critical first step. It is initiated by the deazaflavin-dependent nitroreductase (Ddn), an enzyme present in Mycobacterium tuberculosis.[1][2] This enzyme utilizes the reduced form of cofactor F420 (F420H2) as an electron donor to reduce the nitroimidazole.[2] This reduction process generates reactive nitrogen species, including nitric oxide (NO).[16][17]

The generated reactive species have a dual effect:

  • Inhibition of Mycolic Acid Synthesis: Under aerobic conditions, the activated metabolites interfere with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[14][16] This disruption of cell wall integrity leads to the death of actively replicating bacteria.[17]

  • Respiratory Poisoning: In the anaerobic environment characteristic of dormant or non-replicating Mtb, the release of nitric oxide acts as a respiratory poison, disrupting cellular respiration and leading to bacterial death.[15][16][17]

Nitroimidazole Mechanism of Action cluster_Mtb Mycobacterium tuberculosis Cell cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions Prodrug Pretomanid / this compound (Prodrug) Ddn Ddn (deazaflavin-dependent nitroreductase) Prodrug->Ddn Enters Cell ActivatedDrug Activated Drug (Reactive Nitrogen Species, e.g., NO) Ddn->ActivatedDrug Activation F420H2 Cofactor F420H2 (reduced) F420H2->Ddn MycolicAcid Mycolic Acid Synthesis ActivatedDrug->MycolicAcid Inhibits Respiration Cellular Respiration ActivatedDrug->Respiration Inhibits (Respiratory Poisoning) CellWall Cell Wall Integrity MycolicAcid->CellWall Maintains ReplicatingDeath Bacterial Death (Replicating) CellWall->ReplicatingDeath Disruption leads to NonReplicatingDeath Bacterial Death (Non-replicating) Respiration->NonReplicatingDeath Inhibition leads to

Caption: Mechanism of action for nitroimidazoles like pretomanid and this compound.

Experimental Protocols

The characterization of novel antitubercular agents involves a series of standardized in vitro and in vivo assays. The following sections outline the general methodologies used to evaluate this compound and pretomanid.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key measure of in vitro potency.

  • Methodology: A microdilution plate assay is commonly used.[11]

    • Mycobacterium tuberculosis H37Rv is cultured in an appropriate liquid medium.

    • The drug is serially diluted in a 96-well microtiter plate.

    • A standardized inoculum of the bacterial suspension is added to each well.

    • The plates are incubated for a defined period, typically several days to weeks for Mtb.

    • The MIC is determined as the lowest drug concentration at which no visible growth is observed.

Pharmacokinetic (PK) Studies in Animal Models

PK studies are essential for determining the ADME properties of a drug candidate.

  • Methodology: Murine models are frequently employed for initial PK assessments.[3]

    • The drug is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose for oral administration or a cyclodextrin-based solution for intravenous administration).[3][18]

    • The drug is administered to animals (e.g., BALB/c mice) via the desired route (oral gavage or intravenous bolus).[3][18]

    • Blood samples are collected at various time points post-administration.

    • Plasma is separated from the blood samples.

    • The concentration of the drug in the plasma is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4]

    • PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life are calculated from the plasma concentration-time data.

In Vivo Efficacy Studies in Murine Tuberculosis Models

Animal models of tuberculosis are used to assess the in vivo bactericidal and sterilizing activity of new drug candidates.

  • Methodology:

    • Mice are infected with a low-dose aerosol of Mycobacterium tuberculosis.

    • The infection is allowed to establish, creating either an acute or chronic infection model.

    • Treatment with the drug candidate, either as monotherapy or in combination, is initiated.

    • At various time points during and after treatment, cohorts of mice are euthanized.

    • The lungs and spleens are harvested, homogenized, and plated on solid agar medium to determine the number of colony-forming units (CFU).

    • The efficacy of the treatment is determined by the reduction in bacterial load (CFU) compared to untreated control animals.[8]

Preclinical Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development MIC MIC Determination (Potency) MBC MBC Determination (Bactericidal Activity) MIC->MBC Spectrum Spectrum of Activity (e.g., vs. NTMs) MBC->Spectrum Resistance Frequency of Resistance Spectrum->Resistance Metabolism Metabolic Stability (e.g., Hepatocytes, Microsomes) Resistance->Metabolism DDI Drug-Drug Interaction Potential (e.g., CYP Inhibition/Induction) Metabolism->DDI PK Pharmacokinetics in Animal Models (e.g., mice) DDI->PK Promising candidates advance Efficacy_acute Efficacy in Acute TB Model PK->Efficacy_acute Efficacy_chronic Efficacy in Chronic TB Model Efficacy_acute->Efficacy_chronic Toxicity Preliminary Toxicity Assessment Efficacy_chronic->Toxicity Phase1 Phase I Clinical Trials (Safety, PK in Humans) Toxicity->Phase1 Lead candidate selected Phase2 Phase II Clinical Trials (Efficacy, Dose-Ranging) Phase1->Phase2 Phase3 Phase III Clinical Trials (Pivotal Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A typical preclinical workflow for antitubercular drug development.

Conclusion

This technical guide has provided a comparative overview of the chemical and pharmacological properties of this compound and pretomanid. Pretomanid stands as a successful example of a novel nitroimidazole that has navigated the complex path of drug development to become a vital tool in the fight against drug-resistant tuberculosis. This compound, while ultimately unsuccessful in clinical development due to neurotoxicity, serves as an important case study. The data from its preclinical evaluation, which demonstrated superior potency and pharmacokinetics in some models, highlights the potential for further optimization within the nitroimidazole class.[3][4][5][19] Future research should focus on structural modifications that retain or enhance the potent antitubercular activity of compounds like this compound while mitigating the risk of off-target toxicities. A thorough understanding of the structure-activity and structure-toxicity relationships within this chemical class will be paramount for the development of safer and more effective next-generation nitroimidazole therapeutics.

References

Target Identification of TBA-354 in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TBA-354 is a potent, next-generation nitroimidazole with significant bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). As a prodrug, its mechanism of action is contingent on bioreductive activation within the mycobacterial cell, a process that is central to its efficacy and selectivity. This technical guide delineates the molecular target identification of this compound, detailing the activation pathway, mechanism of action, and the molecular basis of resistance. Quantitative data on its potency are presented, alongside detailed experimental protocols for its characterization.

The Target Pathway: A Prodrug Activation Cascade

This compound, in its administered form, is inactive. Its anti-tubercular activity is unleashed through a specific metabolic pathway present in M. tuberculosis, making this pathway the "target" for therapeutic intervention. The key components of this activation cascade are the deazaflavin-dependent nitroreductase (Ddn) and its essential cofactor, F420.

Deazaflavin-Dependent Nitroreductase (Ddn)

The primary enzyme responsible for the activation of this compound is the deazaflavin-dependent nitroreductase, encoded by the gene Rv3547.[1] Ddn catalyzes the reduction of the nitro group of this compound, a critical step for its conversion into a bactericidal agent.[2] The expression and functional integrity of Ddn are paramount for the drug's activity.

Coenzyme F420: The Essential Hydride Donor

Ddn's catalytic activity is strictly dependent on the reduced form of coenzyme F420 (F420H2).[2][3] Coenzyme F420 is a deazaflavin derivative found in mycobacteria and other actinobacteria but is absent in humans, contributing to the selective toxicity of nitroimidazoles.[4][5] The biosynthesis of F420 is a multi-step enzymatic process, and mutations in the genes involved in this pathway can lead to resistance.[6]

The activation process begins with the reduction of F420 to F420H2, primarily by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[2][4] F420H2 then serves as the hydride donor for Ddn in the reduction of this compound.

Mechanism of Action: Generation of Reactive Nitrogen Species and Downstream Effects

The reduction of this compound by the Ddn/F420H2 system generates highly reactive nitrogen species, including nitric oxide (NO).[1] These reactive intermediates are the ultimate effectors of the drug's bactericidal activity. The precise downstream molecular targets of these reactive species are multifaceted but are known to include:

  • Inhibition of Mycolic Acid Synthesis: A key consequence of this compound activation is the disruption of mycolic acid biosynthesis, a critical component of the unique mycobacterial cell wall.[7][8]

  • Respiratory Poisoning: The generated reactive nitrogen species can interfere with cellular respiration, leading to a rapid bactericidal effect.[1]

This multi-pronged attack on essential cellular functions contributes to the potent activity of this compound against both replicating and non-replicating (persistent) mycobacteria.

Quantitative Data: In Vitro Potency of this compound

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against various M. tuberculosis strains, providing a comparative perspective with other nitroimidazoles.

Table 1: MIC of this compound against M. tuberculosis H37Rv and Isogenic Monoresistant Strains

StrainResistance toThis compound MIC (µM)PA-824 MIC (µM)Delamanid MIC (µM)
H37Rv-0.0040.0340.004
ATCC 35822Isoniazid0.0050.0290.003
ATCC 35838Rifampin0.0040.0340.004
ATCC 35820Streptomycin0.0040.0340.004
ATCC 35821Kanamycin0.0040.0340.004

Data sourced from Upton et al., 2015.[9]

Table 2: MIC Range of this compound against Drug-Sensitive and Drug-Resistant Clinical Isolates of M. tuberculosis

CompoundMIC Range (µM)
This compound<0.02 - 0.36
PA-8240.38 - 1.39

Data sourced from Upton et al., 2015.[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a method for determining the MIC of this compound against M. tuberculosis using a microtiter plate-based broth dilution assay.

Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or a visual reading mirror

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • Adjust the turbidity of the culture with fresh 7H9 broth to match a 0.5 McFarland standard (approximately 1-5 x 10^7 CFU/mL).

    • Prepare a final inoculum by diluting the adjusted culture 1:100 in 7H9 broth.

  • Drug Dilution Series:

    • Prepare serial twofold dilutions of the this compound stock solution in 7H9 broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free well as a positive growth control and a well with broth only as a negative control.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by measuring the OD600.

Generation and Characterization of this compound Resistant Mutants

This protocol describes a method for selecting spontaneous this compound resistant mutants of M. tuberculosis.

Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H10 agar supplemented with 0.5% glycerol and 10% OADC (oleic acid-albumin-dextrose-catalase)

  • This compound

  • Sterile spreaders and petri dishes

Procedure:

  • Preparation of Selective Agar Plates:

    • Prepare 7H10 agar and cool to 50-55°C.

    • Add this compound to the molten agar to achieve a final concentration that is 4-8 times the MIC of the parental strain.

    • Pour the agar into petri dishes and allow to solidify.

  • Inoculation:

    • Grow a large culture of M. tuberculosis in 7H9 broth to late-log or early-stationary phase.

    • Harvest the cells by centrifugation and resuspend the pellet in a small volume of saline or PBS.

    • Plate a high density of cells (e.g., 10^8 to 10^9 CFUs) onto the this compound-containing agar plates. Also, plate serial dilutions of the culture on drug-free 7H10 agar to determine the total viable count.

  • Incubation:

    • Incubate the plates at 37°C for 3-4 weeks.

  • Isolation and Confirmation of Resistant Mutants:

    • Colonies that appear on the selective plates are putative resistant mutants.

    • Pick individual colonies and subculture them in drug-free 7H9 broth.

    • Confirm the resistance phenotype by re-testing the MIC of the isolated mutants as described in Protocol 4.1.

  • Frequency of Resistance Calculation:

    • The frequency of spontaneous resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated. For this compound, this frequency is approximately 3 x 10^-7.[10]

  • Genetic Characterization:

    • Extract genomic DNA from the confirmed resistant mutants.

    • Amplify and sequence the ddn (Rv3547) gene and genes involved in F420 biosynthesis to identify mutations responsible for resistance.

Visualizations

TBA354_Activation_Pathway cluster_Mtb Mycobacterium tuberculosis Cell TBA354_prodrug This compound (Prodrug) Ddn Ddn (Rv3547) TBA354_prodrug->Ddn Binds to Reactive_Species Reactive Nitrogen Species (e.g., NO) Ddn->Reactive_Species Generates F420 F420 (oxidized) F420H2 F420H2 (reduced) F420->F420H2 Reduced by Fgd1 F420H2->Ddn Hydride donor Fgd1 Fgd1 Fgd1->F420H2 6PG 6-Phospho-gluconolactone Fgd1->6PG G6P Glucose-6-Phosphate G6P->Fgd1 Mycolic_Acid Mycolic Acid Synthesis Reactive_Species->Mycolic_Acid Inhibits Respiration Cellular Respiration Reactive_Species->Respiration Inhibits Cell_Death Bactericidal Effect Mycolic_Acid->Cell_Death Respiration->Cell_Death

Caption: Activation pathway of this compound in M. tuberculosis.

Resistance_Mechanism cluster_resistance Mechanisms of Resistance to this compound TBA354 This compound Activation Bioreductive Activation TBA354->Activation Bactericidal_Effect Bactericidal Effect Activation->Bactericidal_Effect No_Activation No Activation Mutation_Ddn Mutation in ddn (Rv3547) Mutation_Ddn->Activation Blocks Mutation_F420 Mutation in F420 Biosynthesis Genes Mutation_F420->Activation Blocks Resistance Resistance No_Activation->Resistance

Caption: Molecular mechanisms of resistance to this compound.

Conclusion

The identification of the Ddn/F420-dependent activation pathway as the primary "target" of this compound has been a significant advancement in the understanding of this potent anti-tubercular agent. This knowledge provides a clear framework for understanding its mechanism of action, selectivity, and the emergence of resistance. While the clinical development of this compound was discontinued, the insights gained from its study remain highly valuable for the ongoing development of novel nitroimidazoles and other prodrugs targeting M. tuberculosis. The detailed protocols and data presented in this guide serve as a resource for researchers dedicated to combating the global threat of tuberculosis.

References

The Nitroimidazole Class of Antitubercular Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the development of novel antitubercular agents with new mechanisms of action. The nitroimidazole class of compounds has emerged as a promising new therapeutic avenue, with two members, delamanid and pretomanid, having been approved for the treatment of drug-resistant tuberculosis. This technical guide provides an in-depth overview of the nitroimidazole class, focusing on their mechanism of action, structure-activity relationships, key experimental protocols for their evaluation, and a summary of their clinical efficacy.

Mechanism of Action: A Prodrug Approach

Nitroimidazoles are prodrugs that require bioactivation within the mycobacterial cell to exert their bactericidal effects.[1][2] This activation is a key feature that contributes to their selective toxicity against Mtb.

The central player in this activation process is a deazaflavin-dependent nitroreductase (Ddn), an enzyme encoded by the Rv3547 gene in Mtb.[1][3][4] Ddn utilizes the reduced form of the cofactor F420 (F420H2) to reduce the nitro group of the nitroimidazole.[1][4] This reduction generates highly reactive nitrogen species, including nitric oxide (NO).[2][3]

These reactive species have a multi-pronged effect on the mycobacterium. A primary mechanism of action is the inhibition of mycolic acid biosynthesis, essential components of the unique and protective mycobacterial cell wall.[1][3] Specifically, they interfere with the synthesis of methoxy-mycolic and keto-mycolic acids.[1][3] Disruption of the cell wall integrity renders the bacteria susceptible to host immune responses and other stressors.[2] Furthermore, the generated nitric oxide can lead to respiratory poisoning, contributing to the bactericidal activity, particularly under anaerobic conditions found within granulomas.[2][5] This dual action against both actively replicating and dormant bacilli is a crucial advantage in treating persistent tuberculosis infections.[2][6]

Signaling Pathway for Nitroimidazole Activation

Nitroimidazole_Activation Nitroimidazole Activation Pathway in M. tuberculosis cluster_cell Mycobacterium tuberculosis Cell Nitroimidazole Nitroimidazole (Prodrug) Ddn Deazaflavin-dependent Nitroreductase (Ddn) Nitroimidazole->Ddn Binds to F420 Cofactor F420 (Oxidized) Ddn->F420 Regenerates RNS Reactive Nitrogen Species (e.g., NO) Ddn->RNS Catalyzes reduction to F420H2 Cofactor F420H2 (Reduced) F420H2->Ddn Donates hydride Mycolic_Acid_Synth Mycolic Acid Biosynthesis RNS->Mycolic_Acid_Synth Inhibits Cell_Death Bacterial Cell Death Mycolic_Acid_Synth->Cell_Death Leads to

Caption: Intracellular activation pathway of nitroimidazole prodrugs in M. tuberculosis.

Key Nitroimidazole Antitubercular Agents

Two nitroimidazoles, Delamanid (formerly OPC-67683) and Pretomanid (formerly PA-824), have progressed through clinical development and are now used in combination regimens for drug-resistant TB.

Delamanid

Delamanid is a dihydro-nitroimidazooxazole derivative.[1] It is indicated for the treatment of pulmonary MDR-TB in adults when an effective treatment regimen cannot otherwise be composed.[7]

Pretomanid

Pretomanid is a nitroimidazooxazine. It is approved for use in combination with bedaquiline and linezolid for the treatment of adults with pulmonary XDR-TB or treatment-intolerant or nonresponsive MDR-TB.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for representative nitroimidazole compounds.

Table 1: In Vitro Activity of Nitroimidazoles against M. tuberculosis H37Rv

CompoundMIC (µM)MAC (µM)Reference
PA-824 (Pretomanid)0.48–16[2]
5-CN analog of PA-824>100ND[2]
5-NH2 analog of PA-824>100>500[2]
5-Br analog of PA-82425ND[2]
2-vinyl-5-nitroimidazole12.5-25ND[2]
1-methyl-2-ethyl-5-nitroimidazole>100ND[2]

MIC: Minimum Inhibitory Concentration; MAC: Minimum Anaerobicidal Concentration; ND: Not Determined

Table 2: Pharmacokinetic Parameters of Delamanid and Pretomanid

DrugDoseCmax (ng/mL)T1/2 (hours)Reference
Delamanid100 mg BID~11030-38[8]
Pretomanid200 mg QD770 ± 14016-20[9]

Cmax: Maximum plasma concentration; T1/2: Half-life; BID: twice daily; QD: once daily

Table 3: Clinical Trial Outcomes for Pretomanid-Containing Regimens

Trial/RegimenPatient PopulationFavorable Outcome Rate (%)Median Time to Culture Conversion (weeks)Acquired Resistance to Pretomanid (%)Reference
Nix-TB (BPaL)Highly resistant TB9060[10][11]
ZeNix (BPaL with varied Linezolid doses)Highly resistant TB89-914-6<1[11][12]
TB-PRACTECAL (BPaLM)MDR/RR-TB8940[12]

BPaL: Bedaquiline, Pretomanid, Linezolid; BPaLM: Bedaquiline, Pretomanid, Linezolid, Moxifloxacin; MDR/RR-TB: Multidrug-resistant/Rifampicin-resistant Tuberculosis

Structure-Activity Relationships (SAR)

The antitubercular activity of nitroimidazoles is significantly influenced by their chemical structure. Key SAR findings include:

  • The Nitro Group: The nitro group at the 5-position of the imidazole ring is essential for both aerobic and anaerobic activity.[13]

  • Bicyclic Core: The bicyclic nature of the nitroimidazooxazine (in pretomanid) and nitroimidazooxazole (in delamanid) scaffolds is a key determinant of aerobic activity.[13]

  • Lipophilic Tail: A lipophilic side chain is crucial for both aerobic and anaerobic activity of the 4-nitroimidazoles.[13] For 5-nitroimidazoles, the addition of a lipophilic tail does not confer aerobic activity and can decrease anaerobic activity.[13]

  • Stereochemistry: The stereochemistry at the C-6 position of the oxazine ring in PA-824 is critical, with the (S)-isomer being significantly more active than the (R)-isomer.[1] This is due to the specific binding orientation within the Ddn active site.[1]

Logical Relationship in SAR Studies

SAR_Logic Structure-Activity Relationship Logic for Nitroimidazoles Core_Structure Core Nitroimidazole Scaffold Nitro_Group Presence of Nitro Group Core_Structure->Nitro_Group Bicyclic_System Bicyclic System (Oxazine/Oxazole) Core_Structure->Bicyclic_System Lipophilic_Tail Lipophilic Side Chain Core_Structure->Lipophilic_Tail Stereochemistry Correct Stereochemistry (e.g., (S)-isomer for PA-824) Core_Structure->Stereochemistry Activity Antitubercular Activity Nitro_Group->Activity Essential for Bicyclic_System->Activity Enhances aerobic Lipophilic_Tail->Activity Crucial for Stereochemistry->Activity Critical for MIC_Workflow Workflow for MIC Determination by Broth Microdilution Start Start Prepare_Media Prepare Middlebrook 7H9 Broth + OADC Start->Prepare_Media Prepare_Drugs Prepare Serial Dilutions of Nitroimidazole Start->Prepare_Drugs Prepare_Inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) Start->Prepare_Inoculum Dispense_Drugs Dispense Drug Dilutions into 96-well Plate Prepare_Media->Dispense_Drugs Prepare_Drugs->Dispense_Drugs Add_Inoculum Add Inoculum to Wells Prepare_Inoculum->Add_Inoculum Dispense_Drugs->Add_Inoculum Incubate Incubate Plate at 37°C Add_Inoculum->Incubate Read_Results Visually Read Plates (14-21 days) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

Methodological & Application

Application Notes: Tba-354 Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tba-354 is a narrow-spectrum nitroimidazole antimicrobial agent with potent activity against Mycobacterium tuberculosis, including both drug-sensitive and drug-resistant strains.[1][2][3] It is a promising next-generation compound in the fight against tuberculosis.[2][4] The minimum inhibitory concentration (MIC) assay is a fundamental in vitro method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound against Mycobacterium tuberculosis using the broth microdilution method.

Principle of the Assay

The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the Mycobacterium tuberculosis strain to be tested. After an appropriate incubation period, the wells are examined for visible signs of bacterial growth. The MIC is recorded as the lowest concentration of this compound that inhibits this visible growth.

Data Presentation

The following table summarizes the reported MIC values of this compound against various mycobacterial species.

OrganismStrain(s)MIC Range (μM)Reference
Mycobacterium tuberculosisH37Rv0.004[1]
Mycobacterium tuberculosisDrug-sensitive and drug-resistant clinical isolates<0.02 - 0.36[1][5]
Mycobacterium tuberculosisIsoniazid-resistant H37Rv0.007[1]
Mycobacterium tuberculosisRifampin-resistant H37Rv0.006[1]
Mycobacterium tuberculosisStreptomycin-resistant H37Rv0.010[1]
Mycobacterium tuberculosisKanamycin-resistant H37Rv0.003[1]
Mycobacterium bovis-<0.179[5]
Mycobacterium kansasii-2.2[5]
Staphylococcus aureus->50[1]
Escherichia coli->50[1]
Candida albicans->50[1]

Experimental Workflow Diagram

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start prep_media Prepare Middlebrook 7H9 Broth start->prep_media prep_tba354 Prepare this compound Stock Solution start->prep_tba354 prep_inoculum Prepare M. tuberculosis Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in 96-Well Plate prep_media->serial_dilution prep_tba354->serial_dilution inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_plate Read Plate for Growth incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for this compound MIC Assay.

Experimental Protocol: Broth Microdilution Method for this compound against M. tuberculosis

This protocol is based on established broth microdilution methods for M. tuberculosis.[6][7][8][9]

1. Materials

  • This compound

  • Mycobacterium tuberculosis strain(s) of interest

  • Middlebrook 7H9 broth base

  • Glycerol

  • Albumin-Dextrose-Catalase (ADC) supplement or Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Single-channel pipettes

  • Sterile pipette tips

  • Incubator (37°C)

  • Biosafety cabinet (Class II or higher)

  • Vortex mixer

  • Spectrophotometer or McFarland standards (0.5)

2. Preparation of Media and Reagents

  • Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Typically, this involves dissolving the powder in distilled water containing glycerol and autoclaving. Aseptically add the ADC or OADC supplement to the cooled broth to a final concentration of 10%.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of at least 10 times the highest concentration to be tested.[7] For example, prepare a 1 mg/mL stock solution.

  • Working Solution: On the day of the assay, dilute the this compound stock solution in complete Middlebrook 7H9 broth to twice the highest desired final concentration.

3. Preparation of Bacterial Inoculum

  • Grow the M. tuberculosis strain in complete Middlebrook 7H9 broth to mid-log phase.

  • Adjust the turbidity of the bacterial culture with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.

  • Dilute the adjusted bacterial suspension in complete Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[10]

4. Assay Procedure

  • Plate Setup:

    • Add 100 µL of complete Middlebrook 7H9 broth to all wells of a 96-well microtiter plate, except for the first column.[9]

    • Add 200 µL of the this compound working solution to the wells of the first column.[11]

  • Serial Dilution:

    • Using a multichannel pipette, transfer 100 µL from the first column to the second column.

    • Mix the contents of the second column by pipetting up and down.

    • Continue this two-fold serial dilution across the plate to the desired final concentration, typically up to column 10.

    • Discard 100 µL from column 10.[9]

    • Column 11 will serve as the growth control (no drug).

    • Column 12 will serve as the sterility control (no bacteria).[9]

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to all wells from column 1 to column 11. Do not add bacteria to column 12.

  • Incubation:

    • Seal the plate with an adhesive plate sealer or place it in a humidified container to prevent evaporation.

    • Incubate the plate at 37°C for the appropriate duration, which for M. tuberculosis can be 7-14 days.[8]

5. Reading and Interpreting Results

  • After incubation, visually inspect the plate for bacterial growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[8]

  • The growth control well (column 11) should show turbidity, indicating that the bacteria have grown.

  • The sterility control well (column 12) should remain clear, indicating that the medium was not contaminated.

6. Optional: Use of Growth Indicators

To facilitate the reading of results, a growth indicator such as Resazurin or AlamarBlue can be added to the wells after the incubation period. A color change (e.g., from blue to pink for Resazurin) indicates bacterial growth. The MIC is the lowest concentration of this compound where the original color of the indicator is retained.

Signaling Pathway Diagram (Mechanism of Action)

This compound is a nitroimidazole, and its mechanism of action is believed to be similar to other drugs in this class, such as pretomanid (PA-824).[12] This involves reductive activation of the nitro group by a bacterial-specific nitroreductase, leading to the formation of reactive nitrogen species that are toxic to the bacterium.

Mechanism_of_Action cluster_cell Mycobacterium tuberculosis Cell Tba354_ext This compound (prodrug) Tba354_int This compound Tba354_ext->Tba354_int Enters cell Activated_Tba354 Reactive Nitrogen Species Tba354_int->Activated_Tba354 Activation by Nitroreductase Bacterial Nitroreductase (e.g., Ddn) Cellular_Damage Cellular Damage (e.g., DNA, protein damage) Activated_Tba354->Cellular_Damage Causes Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death Leads to

Caption: Proposed Mechanism of Action for this compound.

References

Application Notes and Protocols for Studying Nitroreductase Activity in Mycobacteria using Tba-354

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tba-354 is a next-generation bicyclic nitroimidazole with potent bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] Like other nitroimidazoles such as pretomanid (PA-824) and delamanid, this compound is a prodrug that requires reductive activation by a mycobacterial-specific nitroreductase to exert its therapeutic effect.[3] This activation is primarily carried out by the deazaflavin-dependent nitroreductase (Ddn), an enzyme that utilizes the cofactor F420. The activation of this compound leads to the generation of reactive nitrogen species, including nitric oxide, which are toxic to the mycobacterial cell and inhibit essential processes like mycolic acid biosynthesis.[3]

These application notes provide a comprehensive guide for researchers to utilize this compound as a chemical tool to study mycobacterial nitroreductase activity. The following sections detail the mechanism of action, provide quantitative data on its activity, and offer detailed protocols for in vitro and whole-cell assays.

Mechanism of Action

The bactericidal activity of this compound is contingent on its activation by the mycobacterial nitroreductase Ddn. This enzyme catalyzes the reduction of the nitro group on the imidazole ring of this compound, a process that is dependent on the reduced form of the cofactor F420 (F420H2). This reduction generates unstable intermediates that decompose to release reactive nitrogen species (RNS), including nitric oxide (NO). These RNS induce a cascade of downstream effects, including the inhibition of mycolic acid synthesis, which is crucial for the integrity of the mycobacterial cell wall, and respiratory poisoning, ultimately leading to bacterial cell death. Resistance to this compound and other nitroimidazoles is often associated with mutations in the ddn gene or in genes involved in the biosynthesis of the F420 cofactor.

Data Presentation

The following tables summarize the in vitro activity of this compound against various strains of Mycobacterium tuberculosis.

Table 1: In Vitro Activity of this compound against Replicating and Non-Replicating M. tuberculosis H37Rv *

CompoundReplicating MIC (µM)Replicating MBC (µM)Non-Replicating MIC (µM)Non-Replicating MBC (µM)
This compound0.030.240.240.98
PA-8240.272.191.104.38
Delamanid0.030.120.120.24

Data sourced from a study on the in vitro and in vivo activities of this compound.[1]

Table 2: this compound MICs against Isogenic Monoresistant M. tuberculosis H37Rv Strains *

StrainResistance toThis compound MIC (µM)
ATCC 35822Isoniazid0.03
ATCC 35838Rifampin0.03
ATCC 35820Streptomycin0.03
ATCC 35827Kanamycin0.03

Data sourced from a study on the in vitro and in vivo activities of this compound.[1]

Table 3: this compound MICs against Drug-Sensitive and Drug-Resistant Clinical Isolates of M. tuberculosis

IsolateDrug SusceptibilityThis compound MIC (µM)
05-200Pan-sensitive<0.02
05-212Pan-sensitive0.04
05-224Pan-sensitive0.04
05-227Pan-sensitive0.04
05-231Pan-sensitive0.04
08-384MDR0.04
08-406MDR0.08
08-410MDR0.36
08-411MDR0.08
08-412MDR0.04

MDR: Multidrug-resistant. Data sourced from a study on the in vitro and in vivo activities of this compound.[1]

Experimental Protocols

In Vitro Ddn Enzymatic Assay (Adapted from PA-824 Protocol)

This protocol is adapted from methods used to determine the kinetic parameters of the Ddn enzyme with the analogous nitroimidazole, PA-824.[4] It measures the oxidation of the cofactor F420H2, which is coupled to the reduction of this compound by the Ddn enzyme.

Materials:

  • Purified recombinant Ddn enzyme

  • This compound

  • Reduced cofactor F420 (F420H2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading absorbance at 420 nm

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

    • Prepare a stock solution of F420H2 in assay buffer. The concentration should be determined spectrophotometrically.

    • Dilute the purified Ddn enzyme in assay buffer to the desired working concentration.

  • Set up the Reaction:

    • In a 96-well microplate or cuvette, add the assay buffer.

    • Add the desired concentration of this compound.

    • Add F420H2 to a final concentration of approximately 10-20 µM.

    • Initiate the reaction by adding the Ddn enzyme. The final reaction volume can be 100-200 µL.

  • Measure F420H2 Oxidation:

    • Immediately after adding the enzyme, monitor the decrease in absorbance at 420 nm over time. This corresponds to the oxidation of F420H2 to F420.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.

    • By varying the concentration of this compound while keeping the concentrations of Ddn and F420H2 constant, kinetic parameters such as Km and Vmax for this compound can be determined using Michaelis-Menten kinetics. Note: As of late 2025, specific kinetic parameters for this compound have not been published.

Whole-Cell Nitroreductase Activity Assay

This assay determines the susceptibility of M. tuberculosis to this compound, which is an indirect measure of intracellular nitroreductase activity.

Materials:

  • M. tuberculosis strain of interest (e.g., H37Rv, clinical isolates, or Ddn-mutant strains)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound

  • 96-well microplates

  • Resazurin solution (e.g., 0.02% w/v in sterile water)

  • Plate reader for absorbance or fluorescence

Procedure:

  • Prepare Mycobacterial Inoculum:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:50 in fresh 7H9 broth.

  • Prepare this compound Dilutions:

    • Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.01 to 10 µM.

    • Include a drug-free control well and a sterile control well.

  • Inoculate and Incubate:

    • Add the diluted mycobacterial inoculum to each well containing the this compound dilutions and the drug-free control.

    • Seal the plate and incubate at 37°C for 7 days.

  • Determine MIC using Resazurin:

    • After 7 days of incubation, add 30 µL of resazurin solution to each well.

    • Incubate the plate for an additional 24-48 hours at 37°C.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that prevents this color change.

Visualizations

Tba_354_Activation_Pathway cluster_mycobacterium Mycobacterium Cell Tba_354_out This compound (extracellular) Tba_354_in This compound (intracellular) Tba_354_out->Tba_354_in Uptake Activated_Tba_354 Activated this compound Intermediates Tba_354_in->Activated_Tba_354 Reduction Ddn Ddn Nitroreductase F420 F420 (oxidized) Ddn->F420 Regeneration F420H2 F420H2 (reduced) F420H2->Ddn Cofactor RNS Reactive Nitrogen Species (e.g., NO) Activated_Tba_354->RNS Decomposition Mycolic_Acid_Synth Mycolic Acid Synthesis RNS->Mycolic_Acid_Synth Inhibition Cell_Death Bacterial Cell Death RNS->Cell_Death Direct Toxicity Mycolic_Acid_Synth->Cell_Death Leads to

Caption: Mechanism of this compound activation in mycobacteria.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo Whole-Cell Assays cluster_invivo In Vivo Models Enzyme_Assay Ddn Enzymatic Assay (Spectrophotometric) Kinetic_Params Determine Km, Vmax (for this compound) Enzyme_Assay->Kinetic_Params MIC_Assay MIC Determination (Wild-type vs. Mutant Strains) Enzyme_Assay->MIC_Assay informs NO_Detection Intracellular NO Measurement (Fluorescent Probes) MIC_Assay->NO_Detection Murine_Model Murine Tuberculosis Model (Efficacy Studies) MIC_Assay->Murine_Model informs

References

Application Notes and Protocols for Evaluating Tba-354 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tba-354 is a next-generation nitroimidazole with potent bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis.[1][2] As a member of the nitroimidazole class, its mechanism of action is predicated on reductive activation within the mycobacterium, leading to the inhibition of mycolic acid synthesis and disruption of energy metabolism.[3][4][5] this compound has demonstrated superior potency compared to the related compound pretomanid (PA-824) and comparable activity to delamanid.[1][2] Although its clinical development was halted due to observed side effects, this compound remains a valuable tool compound for tuberculosis research.

These application notes provide detailed protocols for cell-based assays to evaluate the intracellular efficacy and host cell cytotoxicity of this compound and other anti-tubercular agents.

Mechanism of Action of Nitroimidazoles

This compound, like other anti-tubercular nitroimidazoles, is a prodrug that requires activation by a specific mycobacterial enzymatic pathway. This process is initiated by the deazaflavin (F420)-dependent nitroreductase (Ddn), which reduces the nitro group of the compound. This activation leads to the generation of reactive nitrogen species, including nitric oxide (NO). These reactive species have downstream effects, including the inhibition of mycolic acid biosynthesis, which is crucial for the integrity of the mycobacterial cell wall, and the disruption of cellular respiration.

Tba-354_Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis Tba_354_prodrug This compound (Prodrug) Ddn F420-dependent Nitroreductase (Ddn) Tba_354_prodrug->Ddn Reduction Activated_Tba_354 Activated this compound (Reactive Nitrogen Species) Ddn->Activated_Tba_354 Mycolic_Acid Mycolic Acid Synthesis Activated_Tba_354->Mycolic_Acid Inhibition Respiratory_Enzymes Respiratory Chain Enzymes Activated_Tba_354->Respiratory_Enzymes Inhibition Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Maintains Bacterial_Death Bactericidal Effect Cell_Wall->Bacterial_Death ATP_Production ATP Production Respiratory_Enzymes->ATP_Production Drives ATP_Production->Bacterial_Death Depletion leads to Tba_354_outside This compound (extracellular) Tba_354_outside->Tba_354_prodrug Enters Bacterium

Mechanism of Action of this compound.

Data Presentation: Efficacy of this compound and Related Nitroimidazoles

The following tables summarize the in vitro efficacy of this compound and comparable nitroimidazoles against M. tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) against Extracellular M. tuberculosis

CompoundMIC Range (µM)Reference StrainNotes
This compound <0.02 - 0.36 H37Rv & Clinical IsolatesPotency is similar to delamanid and greater than pretomanid.[1][2]
Pretomanid (PA-824)0.38 - 1.39H37Rv & Clinical Isolates
Delamanid~0.002 - 0.05H37Rv & Clinical Isolates

Table 2: Intracellular Efficacy in M. tuberculosis-Infected Macrophages

CompoundCell LineEfficacy MetricValue (µM)Notes
This compound THP-1 / Primary-Not explicitly reportedEfficacy is expected to be superior to pretomanid and comparable to delamanid based on extracellular potency.[1]
Pretomanid (PA-824)THP-1Intracellular ActivityInferior to delamanidActivity is comparable to isoniazid.[3][4]
DelamanidTHP-1Intracellular ActivitySuperior to pretomanidExhibits potent dose-dependent killing of intracellular mycobacteria.[6]

Experimental Protocols

Intracellular Mycobacterial Growth Inhibition Assay

This assay evaluates the ability of this compound to inhibit the growth of M. tuberculosis within a host macrophage cell line, such as THP-1.

Intracellular_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_readout Readout A Differentiate THP-1 monocytes with PMA for 48h C Infect THP-1 macrophages (MOI of 1:1) for 4h A->C B Prepare M. tuberculosis (H37Rv) suspension B->C D Wash to remove extracellular bacteria C->D E Add this compound at various concentrations D->E F Incubate for 72h E->F G Lyse macrophages to release intracellular bacteria F->G H Plate lysate on 7H11 agar G->H I Incubate plates and count Colony Forming Units (CFU) H->I MTT_Assay_Workflow A Seed THP-1 or HepG2 cells in a 96-well plate B Incubate for 24h A->B C Add serial dilutions of this compound B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h (Formazan crystal formation) E->F G Solubilize formazan crystals with DMSO or solubilization buffer F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) and IC50 H->I

References

Application Notes and Protocols for In Vivo Testing of Tba-354

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tba-354 is a next-generation nitroimidazole antitubercular agent that has demonstrated potent activity against both replicating and non-replicating Mycobacterium tuberculosis.[1][2] As a member of the same class as pretomanid (PA-824) and delamanid, this compound was developed as a potential candidate for the treatment of tuberculosis (TB), including drug-resistant strains.[1][3] It has shown superior potency and a more favorable pharmacokinetic profile compared to earlier nitroimidazoles in preclinical studies.[1][4] However, its clinical development was halted due to observations of mild, reversible neurotoxicity in Phase I trials.[5][6]

These application notes provide a comprehensive overview of the animal models and experimental protocols for the in vivo evaluation of this compound, drawing from the key preclinical studies. The provided methodologies can be adapted for the assessment of other nitroimidazole compounds or novel anti-TB drug candidates.

Mechanism of Action

This compound is a prodrug that requires bioactivation within Mycobacterium tuberculosis. The mechanism of action is understood to be similar to other bicyclic nitroimidazoles like delamanid and PA-824.

The activation cascade is initiated by the bacterial enzyme deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420. This process reduces the nitro group of this compound, leading to the generation of reactive nitrogen species, including nitric oxide (NO). These reactive intermediates have a dual-pronged effect on the mycobacterium:

  • Inhibition of Mycolic Acid Synthesis: The reactive species interfere with the biosynthesis of essential components of the mycobacterial cell wall, specifically methoxy- and keto-mycolic acids.[4][7] This disruption of the cell wall integrity compromises the bacterium's viability.

  • Respiratory Poisoning: The generation of nitric oxide and other reactive nitrogen intermediates leads to respiratory poisoning, particularly under anaerobic conditions, which is crucial for targeting dormant or non-replicating bacilli found within granulomas.

This dual mechanism of action contributes to the bactericidal activity of this compound against both actively dividing and persistent forms of M. tuberculosis.

Tba354_Mechanism_of_Action cluster_mycobacterium Mycobacterium tuberculosis Cell Tba354_prodrug This compound (Prodrug) Ddn_F420 Ddn / F420 System Tba354_prodrug->Ddn_F420 Bioactivation Activated_Tba354 Activated this compound (Reactive Nitrogen Species, NO) Ddn_F420->Activated_Tba354 Mycolic_Acid Mycolic Acid Synthesis Activated_Tba354->Mycolic_Acid Inhibition Respiratory_Chain Respiratory Chain Activated_Tba354->Respiratory_Chain Inhibition Cell_Wall Cell Wall Disruption Mycolic_Acid->Cell_Wall Respiratory_Poisoning Respiratory Poisoning Respiratory_Chain->Respiratory_Poisoning Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Respiratory_Poisoning->Bacterial_Death

Mechanism of Action of this compound

Animal Models for In Vivo Testing

The most commonly utilized animal model for the preclinical evaluation of this compound is the mouse model of tuberculosis . Specifically, BALB/c mice are frequently used due to their susceptibility to M. tuberculosis and their well-characterized immune response.

Two primary infection models are employed to assess the efficacy of this compound against different stages of tuberculosis infection:

  • Acute Infection Model: This model is established by infecting mice with a low dose of M. tuberculosis via the aerosol route. Treatment is typically initiated shortly after infection, representing the early, actively replicating phase of the disease.

  • Chronic Infection Model: In this model, the infection is allowed to establish for a longer period (e.g., 4-6 weeks) before the commencement of treatment. This model mimics the more persistent, chronic stage of tuberculosis, where a significant portion of the bacterial population may be in a non-replicating state within granulomas.

Experimental Protocols

The following are detailed protocols for the in vivo testing of this compound in a murine model of tuberculosis.

Mouse Strain and Housing
  • Animal Strain: Female BALB/c mice, 6-8 weeks old.

  • Housing: Mice should be housed in a BSL-3 facility in individually ventilated cages with free access to sterile food and water. All animal procedures must be approved by the institutional animal care and use committee.

Mycobacterium tuberculosis Strain and Inoculum Preparation
  • Bacterial Strain: Mycobacterium tuberculosis H37Rv is the standard strain used for these studies.

  • Culture: The bacteria should be grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Inoculum Preparation: A mid-log phase culture is harvested, washed with phosphate-buffered saline (PBS) containing 0.05% Tween 80, and then diluted to the desired concentration for aerosol infection.

Aerosol Infection of Mice
  • Apparatus: A whole-body inhalation exposure system (e.g., Glas-Col) is used to deliver a low-dose aerosol of M. tuberculosis.

  • Procedure:

    • Place mice in the exposure chamber.

    • Nebulize the prepared bacterial suspension to deliver approximately 100-200 bacilli to the lungs of each mouse.

    • The actual inhaled dose should be confirmed 24 hours post-infection by determining the colony-forming units (CFU) in the lungs of a subset of mice.

Drug Formulation and Administration
  • Formulation: this compound can be formulated as a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) for oral administration.

  • Administration: The drug is administered once daily via oral gavage. The volume of administration should be adjusted based on the most recent body weight of the mice.

Efficacy Studies

The following workflow outlines a typical efficacy study design.

Efficacy_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation cluster_analysis Data Analysis Aerosol_Infection Aerosol Infection of BALB/c mice with M. tuberculosis H37Rv Incubation Incubation Period (Acute vs. Chronic Model) Aerosol_Infection->Incubation Treatment_Groups Randomize into Treatment Groups: - Vehicle Control - this compound (various doses) - Positive Control (e.g., Isoniazid) Incubation->Treatment_Groups Daily_Dosing Daily Oral Gavage (e.g., for 4-8 weeks) Treatment_Groups->Daily_Dosing Euthanasia Euthanize Mice at Pre-determined Time Points Daily_Dosing->Euthanasia Lung_Homogenization Aseptically Remove and Homogenize Lungs Euthanasia->Lung_Homogenization CFU_Plating Plate Serial Dilutions of Lung Homogenates on 7H11 Agar Lung_Homogenization->CFU_Plating CFU_Counting Incubate Plates and Count Colony Forming Units (CFU) CFU_Plating->CFU_Counting Data_Analysis Calculate Mean log10 CFU/lung and Compare Treatment Groups CFU_Counting->Data_Analysis

Experimental Workflow for Efficacy Studies
Pharmacokinetic Studies

  • Objective: To determine the pharmacokinetic profile of this compound in mice.

  • Procedure:

    • Administer a single dose of this compound to mice via oral gavage.

    • Collect blood samples at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to obtain plasma.

    • Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Toxicity Studies

Given the clinical findings of neurotoxicity, any in vivo study of this compound or its analogs should include a careful assessment of potential adverse effects.

  • Clinical Observations: Monitor mice daily for any signs of toxicity, including changes in weight, behavior, and motor function.

  • Histopathology: At the end of the study, collect major organs (brain, liver, kidneys, spleen) for histopathological examination to identify any drug-related tissue damage.

Data Presentation

Quantitative data from in vivo studies of this compound should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Activity of this compound against M. tuberculosis
CompoundMIC (μM) against replicating H37Rv
This compound<0.02 - 0.36
PA-824~0.08
Delamanid~0.03

Data compiled from published literature.[8]

Table 2: Efficacy of this compound in the Murine Model of Chronic Tuberculosis
Treatment Group (Dose, mg/kg)Mean log10 CFU/lung at Day 0Mean log10 CFU/lung after 8 weeksReduction in log10 CFU
Vehicle Control6.56.8-0.3
This compound (30)6.53.23.3
This compound (100)6.52.54.0
PA-824 (100)6.54.12.4
Delamanid (30)6.53.53.0

Representative data based on findings from published studies.[4]

Table 3: Pharmacokinetic Parameters of this compound in Mice
Dose (mg/kg, oral)Cmax (μg/mL)Tmax (h)AUC (μg·h/mL)Half-life (h)
30.243.58
301.864510
1005.2815012

Representative data based on findings from published studies.[7]

Conclusion

The murine model of tuberculosis remains the cornerstone for the preclinical evaluation of novel anti-TB agents like this compound. The protocols outlined in these application notes provide a robust framework for assessing the in vivo efficacy, pharmacokinetics, and potential toxicity of such compounds. While this compound itself did not progress clinically, the methodologies employed in its evaluation are highly relevant for the continued development of new and improved treatments for tuberculosis. Careful consideration of potential toxicities, particularly neurotoxicity, is paramount for any new nitroimidazole candidate.

References

Application Note and Protocols for the Preparation of Tba-354 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in anti-tuberculosis research.

Introduction: Tba-354 is a potent, next-generation nitroimidazole anti-tuberculosis agent with demonstrated bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis.[1][2][3] As a derivative of pretomanid (PA-824), it shows superior potency and a favorable pharmacokinetic profile, making it a compound of significant interest in tuberculosis drug development.[2][4][5] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions.

Physicochemical Properties and Solubility

Understanding the fundamental properties of this compound is essential for its effective use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name (6S)-6,7-dihydro-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]-3-pyridinyl]methoxy]-5H-imidazo[2,1-b][1][4]oxazine[6]
Molecular Formula C₁₉H₁₅F₃N₄O₅[1][6]
Molecular Weight 436.34 g/mol [1][3]
CAS Number 1257426-19-9[1][6]
Appearance White to off-white solid[1]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityNotesReference
DMSO ≥ 100 mg/mL (229.18 mM)Requires sonication for complete dissolution. Use newly opened, anhydrous DMSO.[1]
DMF 30 mg/mL-[6]
DMSO:PBS (pH 7.2) (1:3) 0.25 mg/mLLimited aqueous solubility.[6]

Mechanism of Action Overview

This compound is a pro-drug that requires activation within Mycobacterium tuberculosis to exert its bactericidal effects. The mechanism is initiated by a specific bacterial enzyme.

Tba354_Mechanism cluster_extracellular Extracellular cluster_bacterium Mycobacterium tuberculosis Tba_prodrug This compound (Prodrug) Tba_entry Cell Entry Tba_prodrug->Tba_entry Diffusion Ddn Nitroreductase (Ddn) Tba_entry->Ddn Reduction Tba_active Activated this compound (Reactive Nitrogen Species) Ddn->Tba_active Activation Bactericidal Bactericidal Effects (Mycolic Acid & Protein Synthesis Inhibition) Tba_active->Bactericidal

Figure 1. Activation pathway of this compound in M. tuberculosis.

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 100 mM stock solution in DMSO, suitable for most in vitro assays, such as determining Minimum Inhibitory Concentrations (MICs).

Materials:

  • This compound powder (MW: 436.34 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Workflow:

In_Vitro_Workflow start Start weigh 1. Weigh this compound Powder Accurately weigh the desired mass. start->weigh add_solvent 2. Add DMSO Add the calculated volume of anhydrous DMSO. weigh->add_solvent dissolve 3. Dissolve Compound Vortex, then sonicate until solution is clear. add_solvent->dissolve aliquot 4. Aliquot Solution Dispense into single-use cryovials. dissolve->aliquot store 5. Store Properly Store at -20°C or -80°C, protected from light. aliquot->store end_node End store->end_node

Figure 2. Workflow for preparing in vitro stock solutions.

Procedure:

  • Calculation: Use the formula: Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol )) .

  • Weighing: Accurately weigh the required amount of this compound powder in a suitable container. For example, to make 1 mL of a 10 mM stock solution, weigh 4.36 mg of this compound.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex the solution vigorously. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes until the solution is clear.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years), protected from light.[1]

Table 3: Preparation of this compound Stock Solutions in DMSO (MW = 436.34)

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.436 mg2.18 mg4.36 mg
10 mM 4.36 mg21.8 mg43.6 mg
50 mM 21.8 mg109 mg218 mg
100 mM (229.18 M) 43.6 mg218 mg436 mg
Protocol 2: Preparation of this compound Working Solution for In Vivo Oral Administration (Suspension)

For in vivo studies, this compound is often administered as a suspension. This protocol provides a method for preparing a 2.5 mg/mL suspension suitable for oral gavage in animal models.[1] Note: In vivo working solutions should be prepared fresh on the day of use.[1]

Materials:

  • High-concentration this compound stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

Workflow:

In_Vivo_Workflow start Start (Prepare Fresh Daily) step1 1. DMSO Stock + PEG300 Add 100 µL of 25 mg/mL DMSO stock to 400 µL PEG300. Mix well. start->step1 step2 2. Add Tween-80 Add 50 µL Tween-80 to the mixture. Mix well. step1->step2 step3 3. Add Saline Add 450 µL Saline to reach a final volume of 1 mL. Mix well. step2->step3 step4 4. Final Suspension Result is a 2.5 mg/mL suspended solution. step3->step4 end_node Ready for Administration step4->end_node

Figure 3. Workflow for preparing an in vivo suspension.

Procedure (for 1 mL of 2.5 mg/mL suspension):

  • Prepare a clear, high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly to ensure a homogenous suspension.

  • The final concentration of the this compound suspension will be 2.5 mg/mL. This formulation is suitable for oral and intraperitoneal administration.[1]

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.

Table 4: Storage and Stability of this compound

FormStorage TemperatureDurationNotesReference
Powder -20°C3 yearsStore in a dry, dark place.[1]
Powder 4°C2 yearsFor shorter-term storage.[1]
Stock Solution in Solvent -80°C2 yearsRecommended for long-term storage. Avoid freeze-thaw cycles.[1]
Stock Solution in Solvent -20°C1 yearSuitable for intermediate-term storage.[1]
In Vivo Working Solution Room TemperatureUse same dayPrepare fresh before each experiment.[1]

Safety Precautions:

  • Handle this compound powder in a chemical fume hood or a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for complete handling and safety information.

References

Application Notes and Protocols for TBA-354 in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of TBA-354, a potent next-generation nitroimidazole, in tuberculosis research laboratories. This document includes detailed protocols for in vitro and in vivo studies, quantitative data on its efficacy, and a summary of its mechanism of action.

Introduction to this compound

This compound is a promising anti-tuberculosis agent belonging to the nitroimidazole class of compounds.[1][2] It is a prodrug that requires activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis (M. tb).[3] Upon activation, this compound is converted into reactive nitrogen species that disrupt essential cellular processes, primarily inhibiting mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[3] Preclinical studies have demonstrated its potent bactericidal activity against both replicating and non-replicating M. tb, including drug-sensitive and multidrug-resistant (MDR) strains.[1][4][5] this compound has shown superior potency compared to the earlier nitroimidazole, PA-824 (pretomanid), and comparable activity to delamanid.[1][5][6]

Quantitative Data

In Vitro Efficacy

The following tables summarize the minimum inhibitory concentration (MIC) of this compound against various M. tuberculosis strains.

Table 1: MIC of this compound against Drug-Sensitive and Isogenic Monoresistant M. tuberculosis H37Rv Strains

StrainResistance ProfileThis compound MIC (µM)PA-824 (Pretomanid) MIC (µM)
H37RvPansensitive<0.02 - 0.040.08 - 0.16
INH-resistantIsoniazid Resistant<0.020.08
RIF-resistantRifampicin Resistant<0.020.08
STR-resistantStreptomycin Resistant<0.020.16
KAN-resistantKanamycin Resistant<0.020.16

Data sourced from[1][4]

Table 2: MIC Range of this compound against Clinical Isolates of M. tuberculosis

Strain TypeNumber of IsolatesThis compound MIC Range (µM)PA-824 (Pretomanid) MIC Range (µM)
Pansensitive & Drug-Resistant10<0.02 - 0.360.38 - 1.39

Data sourced from[1]

In Vivo Efficacy

The following table summarizes the bactericidal activity of this compound in murine models of tuberculosis.

Table 3: Efficacy of this compound in Murine Models of Tuberculosis

Infection ModelMouse StrainTreatment Dose (mg/kg/day)Treatment DurationLog10 CFU Reduction in Lungs (compared to untreated controls)
AcuteBALB/c1003 weeks~2.5
ChronicBALB/c308 weeksSuperior to delamanid
ChronicBALB/c1003 weeksSuperior to PA-824

Data sourced from[1]

Experimental Protocols

In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using the MABA.

Materials:

  • M. tuberculosis culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)

  • This compound stock solution (in DMSO)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • 20% Tween 80 solution

  • Incubator at 37°C

Procedure:

  • Preparation of Inoculum:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:50 in 7H9 broth to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free control (medium only) and a positive control (inoculum without drug).

  • Inoculation:

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the drug dilutions and the positive control well. The final volume in these wells will be 200 µL.

  • Incubation:

    • Seal the plate with paraffin film and incubate at 37°C for 7 days.

  • Addition of Alamar Blue:

    • After the initial incubation, add 30 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate at 37°C for 24-48 hours.

  • Reading Results:

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

MABA_Workflow prep_inoculum Prepare M. tb Inoculum (McFarland 1.0, dilute 1:50) inoculation Inoculate wells with M. tb prep_inoculum->inoculation drug_dilution Prepare Serial Dilutions of this compound in 96-well plate drug_dilution->inoculation incubation1 Incubate at 37°C for 7 days inoculation->incubation1 add_alamar Add Alamar Blue and Tween 80 incubation1->add_alamar incubation2 Incubate at 37°C for 24-48h add_alamar->incubation2 read_results Read MIC (Lowest concentration with no color change) incubation2->read_results

Caption: Workflow for MIC determination using the MABA protocol.

In Vivo Efficacy Testing: Murine Aerosol Infection Model

This protocol outlines the assessment of this compound's efficacy in a murine model of chronic tuberculosis.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • M. tuberculosis H37Rv culture

  • Aerosol exposure chamber (e.g., Glas-Col inhalation exposure system)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Middlebrook 7H11 agar plates

  • Homogenizer

Procedure:

  • Aerosol Infection:

    • Infect mice with a low dose of M. tuberculosis H37Rv (targeting 50-100 CFU per lung) using a calibrated aerosol exposure system.[7]

    • Confirm the initial bacterial load in the lungs of a subset of mice 24 hours post-infection.

  • Establishment of Chronic Infection:

    • Allow the infection to establish for 4-6 weeks to develop a chronic infection state.

  • Drug Treatment:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Administer this compound daily by oral gavage at the desired doses (e.g., 10, 30, 100 mg/kg).

    • Include a vehicle-treated control group.

    • Treat the mice for the specified duration (e.g., 4 or 8 weeks).

  • Assessment of Bacterial Load:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and homogenize them in sterile saline.

    • Prepare serial dilutions of the lung homogenates and plate them on Middlebrook 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU per lung.

    • Calculate the log10 CFU reduction in the treated groups compared to the vehicle control group.

InVivo_Workflow aerosol_infection Aerosol Infection of Mice with M. tb H37Rv establish_infection Establish Chronic Infection (4-6 weeks) aerosol_infection->establish_infection drug_treatment Daily Oral Gavage with this compound (4-8 weeks) establish_infection->drug_treatment euthanasia Euthanize Mice drug_treatment->euthanasia lung_homogenization Homogenize Lungs euthanasia->lung_homogenization serial_dilution Serial Dilution and Plating on 7H11 Agar lung_homogenization->serial_dilution incubation Incubate at 37°C for 3-4 weeks serial_dilution->incubation cfu_counting Count CFU and Analyze Data incubation->cfu_counting

Caption: Workflow for in vivo efficacy testing in a murine model.

Mechanism of Action of this compound

This compound, like other nitroimidazoles, is a prodrug that requires reductive activation within the mycobacterial cell. This process is initiated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the cofactor F420. The reduction of the nitro group on this compound leads to the formation of reactive nitrogen species, including nitric oxide (NO). These reactive species have pleiotropic effects, with a primary mechanism being the inhibition of mycolic acid biosynthesis. Specifically, the activated drug has been shown to inhibit the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall integrity ultimately leads to bacterial cell death.

MoA_Pathway cluster_cell Mycobacterium tuberculosis Cell TBA354_prodrug This compound (Prodrug) Ddn Ddn (Deazaflavin-dependent nitroreductase) TBA354_prodrug->Ddn Enters Cell Activated_TBA354 Activated this compound (Reactive Nitrogen Species) Ddn->Activated_TBA354 Activation F420 Cofactor F420 F420->Ddn Mycolic_Acid_Synth Mycolic Acid Biosynthesis Activated_TBA354->Mycolic_Acid_Synth Inhibition Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synth->Cell_Wall Synthesis of Cell_Death Bacterial Cell Death Mycolic_Acid_Synth->Cell_Death Disruption leads to

Caption: Proposed mechanism of action of this compound in M. tuberculosis.

References

Troubleshooting & Optimization

Overcoming Tba-354 instability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tba-354, focusing on overcoming potential instability during long-term experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage, handling, and use of this compound in experimental settings.

Q1: My this compound stock solution has been stored at -20°C for over a year. Is it still viable?

A: The recommended storage for this compound stock solutions is at -80°C for up to 2 years or -20°C for up to 1 year.[1] If your stock solution has been at -20°C for longer than a year, its integrity may be compromised. It is advisable to prepare a fresh stock solution to ensure the reliability of your experimental results. To avoid repeated freeze-thaw cycles, which can inactivate the product, it is recommended to aliquot the stock solution upon preparation.[1]

Q2: I am observing variable or lower-than-expected efficacy of this compound in my long-term cell culture experiment. What could be the cause?

A: Several factors could contribute to this issue:

  • Degradation in Culture Media: this compound, as a nitroimidazole, may be susceptible to degradation under certain conditions over time. This can be influenced by the pH of the media, exposure to light, and the presence of oxidizing or reducing agents. Nitroimidazoles can undergo hydrolysis, and the rate of this process is often pH-dependent.[2][3]

  • Photodegradation: Exposure to light, especially UV radiation, can cause the degradation of nitroimidazoles.[4][5] If your experimental setup involves prolonged exposure to light, this could be a significant factor.

  • Adsorption to Labware: Although less common, highly lipophilic compounds can sometimes adsorb to plastic surfaces of cell culture plates or tubes, reducing the effective concentration in the media.

  • Incorrect Initial Concentration: Ensure that the initial dilution of the stock solution was performed accurately.

Troubleshooting Steps:

  • Protect from Light: Cover your experimental plates or flasks with aluminum foil or use amber-colored labware to minimize light exposure.

  • pH Monitoring: Monitor the pH of your culture medium throughout the experiment, as significant shifts could accelerate degradation.

  • Fresh Media Changes: Increase the frequency of media changes with freshly prepared this compound to maintain a more consistent concentration.

  • Stability Check: Perform a stability check of this compound in your specific culture medium under your experimental conditions (see Experimental Protocols section).

  • Use of Control Compounds: Include a more stable control compound in your experiments to differentiate between compound instability and other experimental variables.

Q3: I need to prepare a working solution of this compound for my in vivo study. What is the recommended procedure?

A: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] A common formulation for oral and intraperitoneal injection involves creating a suspension. For example, a 2.5 mg/mL suspended solution can be prepared by adding a DMSO stock solution (e.g., 25 mg/mL) to PEG300, mixing well, then adding Tween-80, mixing again, and finally adding saline to the desired volume.[1] For intravenous administration, a different formulation using hydroxypropyl-β-cyclodextrin in a citrate buffer has been reported.[6][7] Always ensure the components are thoroughly mixed to achieve a uniform suspension.

Q4: I have observed a color change in my this compound solution. What does this indicate?

A: A color change in your this compound solution, particularly a yellowing, may indicate degradation. This can be a result of photodegradation or other chemical decomposition pathways. It is strongly recommended to discard the colored solution and prepare a fresh one from a reliable stock.

Data on this compound Properties

The following tables summarize key quantitative data for this compound.

Table 1: Storage and Stability of this compound

FormStorage TemperatureShelf LifeReference
Powder-20°C3 years[4]
Powder4°C2 years[4]
In Solvent-80°C2 years[1][4]
In Solvent-20°C1 year[1][4]
Crystalline Solid-20°C≥ 4 years[8]

Table 2: Solubility of this compound

SolventConcentrationReference
DMF30 mg/mL[8]
DMSO30 mg/mL[8]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL[8]

Table 3: In Vitro Potency of this compound and Comparators

CompoundM. tuberculosis H37Rv MIC (µM)Reference
This compound<0.02 - 0.36[8]
PA-824Not explicitly stated, but this compound is noted to be more potent[1]
DelamanidNot explicitly stated, but this compound has similar potency[1]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Experimental Media

Objective: To determine the degradation rate of this compound in a specific liquid medium (e.g., cell culture medium) under experimental conditions.

Materials:

  • This compound stock solution (in DMSO)

  • Experimental medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile, light-protected containers (e.g., amber tubes or foil-wrapped tubes)

  • Incubator set to experimental temperature (e.g., 37°C)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Mobile phase (e.g., acetonitrile and water with formic acid)

  • Reference standard of this compound

Methodology:

  • Prepare a working solution of this compound in the experimental medium at the desired final concentration.

  • Aliquot the solution into multiple light-protected containers.

  • Designate time points for analysis (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Place the containers in the incubator under the same conditions as your long-term experiment.

  • At each time point, remove one aliquot and immediately freeze it at -80°C to halt any further degradation.

  • Once all time points are collected, thaw the samples and analyze the concentration of this compound using a validated HPLC method.

  • To develop the HPLC method, use the reference standard to determine the retention time and create a standard curve for quantification.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions. This information is crucial for developing stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

  • Oven

  • HPLC-MS system

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature for a set period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature, protected from light, for a set period.

  • Thermal Degradation: Expose solid this compound powder to dry heat in an oven (e.g., 80°C) for a defined duration.

  • Photodegradation: Expose a solution of this compound to a UV lamp for a specified time, alongside a control sample protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-MS. The goal is to achieve partial degradation (e.g., 10-30%) to observe both the parent compound and its degradation products. The mass spectrometry data will aid in the identification of the degradation products.

Visualizations

cluster_storage Storage & Handling cluster_experiment Long-Term Experiment storage Store this compound Powder: -20°C (3 years) 4°C (2 years) stock_prep Prepare Stock Solution (e.g., in DMSO) storage->stock_prep aliquot Aliquot Stock Solution stock_prep->aliquot store_stock Store Stock Solution: -80°C (2 years) -20°C (1 year) aliquot->store_stock working_sol Prepare Fresh Working Solution store_stock->working_sol exp_setup Set Up Experiment (Protect from light) working_sol->exp_setup incubation Incubate (e.g., 37°C) exp_setup->incubation media_change Regular Media Changes with Fresh this compound incubation->media_change analysis Analyze Results incubation->analysis media_change->incubation

Caption: Experimental workflow for long-term studies with this compound.

cluster_degradation Potential Degradation Pathways Tba_354 This compound (Nitroimidazole) hydrolysis Hydrolysis (pH-dependent) Tba_354->hydrolysis H₂O, pH photodegradation Photodegradation (UV/Light Exposure) Tba_354->photodegradation Light/UV oxidation Oxidation Tba_354->oxidation Oxidizing agents reduction Reduction of Nitro Group Tba_354->reduction Reducing agents degradation_products Inactive Degradation Products hydrolysis->degradation_products photodegradation->degradation_products oxidation->degradation_products reduction->degradation_products start Inconsistent or Low Efficacy Observed check_storage Stock Solution Storage Conditions & Age Correct? start->check_storage check_light Experiment Protected from Light? check_storage->check_light Yes new_stock Prepare Fresh Stock Solution check_storage->new_stock No check_media Media Changed Regularly? check_light->check_media Yes protect_light Implement Light Protection Measures check_light->protect_light No run_stability Perform Stability Test in Experimental Media check_media->run_stability Yes increase_media_change Increase Frequency of Media Changes check_media->increase_media_change No end Re-evaluate Experiment run_stability->end new_stock->end protect_light->end increase_media_change->end

References

Technical Support Center: Tba-354 In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering Tba-354-induced cytotoxicity in in vitro experiments.

Troubleshooting Guides

Issue: High levels of cytotoxicity observed in cell lines treated with this compound.

Possible Cause 1: Oxidative Stress

Nitroimidazoles, the class of compounds this compound belongs to, can undergo bioreduction to form reactive nitroso intermediates, which may lead to oxidative stress and cellular damage.

Suggested Mitigation Strategy: Co-treatment with Antioxidants

Antioxidants can help neutralize reactive oxygen species (ROS) and reduce oxidative stress-induced cytotoxicity.[1][2]

  • Recommended Antioxidants:

    • N-acetylcysteine (NAC)

    • Vitamin E (alpha-tocopherol)

    • Ascorbic acid (Vitamin C)

    • Glutathione (GSH)[2]

  • Experimental Workflow:

    G cluster_0 Experimental Setup A Seed cells and allow to adhere B Pre-treat with antioxidant for 1-2 hours A->B C Add this compound at desired concentration B->C D Incubate for experimental duration C->D E Assess cell viability and cytotoxicity D->E

    Caption: Workflow for antioxidant co-treatment.

  • Data Collection:

AntioxidantConcentration Range (µM)This compound Concentration (µM)Cell Viability (%)Cytotoxicity Marker (e.g., LDH release)
Control (this compound only)N/AUser Defined
NACUser DefinedUser Defined
Vitamin EUser DefinedUser Defined
Ascorbic AcidUser DefinedUser Defined
GSHUser DefinedUser Defined

Possible Cause 2: Induction of Apoptosis

Cytotoxic compounds frequently induce programmed cell death, or apoptosis, which is mediated by a cascade of enzymes called caspases.[3][4]

Suggested Mitigation Strategy: Co-treatment with Caspase Inhibitors

Pan-caspase or specific caspase inhibitors can block the apoptotic pathway and reduce cell death.[3][4][5]

  • Recommended Caspase Inhibitors:

    • Z-VAD-FMK (pan-caspase inhibitor)[3]

    • Q-VD-OPh (pan-caspase inhibitor)[5]

    • Z-DEVD-FMK (caspase-3 inhibitor)[5]

    • Z-IETD-FMK (caspase-8 inhibitor)[5]

  • Signaling Pathway:

    G Tba354 This compound Stress Cellular Stress Tba354->Stress Mitochondria Mitochondria Stress->Mitochondria Caspase8 Caspase-8 Stress->Caspase8 Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor Caspase Inhibitors (e.g., Z-VAD-FMK) Inhibitor->Caspase9 Inhibitor->Caspase8 Inhibitor->Caspase3

  • Data Collection:

Caspase InhibitorConcentration Range (µM)This compound Concentration (µM)Cell Viability (%)Caspase Activity
Control (this compound only)N/AUser Defined
Z-VAD-FMKUser DefinedUser Defined
Q-VD-OPhUser DefinedUser Defined
Z-DEVD-FMKUser DefinedUser Defined
Z-IETD-FMKUser DefinedUser Defined

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is a nitroimidazole that requires bioreduction within Mycobacterium tuberculosis to become active. It is believed to inhibit mycolic acid biosynthesis. [6]It is a bactericidal agent effective against both replicating and non-replicating M. tuberculosis. [6][7][8] Q2: Why was the clinical development of this compound discontinued?

A2: The development of this compound was halted due to findings of mild, reversible neurotoxicity in healthy volunteers. [9][10] Q3: Are there any specific cell lines that are more susceptible to this compound cytotoxicity?

A3: While specific data on this compound's cytotoxicity across a range of cell lines is not publicly available, neuronal cell lines may exhibit higher sensitivity due to the observed neurotoxicity in clinical trials. [10]Researchers should establish a baseline cytotoxicity profile for their specific cell line of interest.

Q4: What methods can I use to quantify this compound-induced cytotoxicity?

A4: A variety of in vitro assays can be used to measure cytotoxicity. It is recommended to use multiple assays that measure different cellular parameters to get a comprehensive understanding.

  • Membrane Integrity Assays:

    • Lactate dehydrogenase (LDH) release assay [11] * Trypan blue exclusion assay [11] * Propidium iodide staining [11]* Metabolic Activity Assays:

    • MTT assay [11] * MTS assay [11] * Resazurin (alamarBlue) assay [11]* Apoptosis Assays:

    • Caspase activity assays (e.g., Caspase-Glo)

    • Annexin V/PI staining

Q5: How can I differentiate between cytotoxic and cytostatic effects of this compound?

A5: Cytotoxicity refers to cell killing, while cytostatic effects inhibit cell proliferation without causing cell death. [11]To distinguish between these, you can perform cell counting at different time points. A cytostatic effect will result in a plateau of the cell number, whereas a cytotoxic effect will lead to a decrease in cell number over time.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and any mitigating agents (e.g., antioxidants, caspase inhibitors).

  • Remove the culture medium and add the drug-containing medium to the respective wells. Include appropriate controls (vehicle only, mitigating agent only).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Measurement of Apoptosis using Annexin V/PI Staining

  • Seed cells in a multi-well plate and treat with this compound with or without mitigating agents for the desired duration.

  • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are viable.

Logical Flow for Troubleshooting:

G Start High Cytotoxicity Observed with this compound Hypothesis Hypothesize Mechanism: 1. Oxidative Stress 2. Apoptosis Start->Hypothesis Test_Oxidative Test Antioxidants (e.g., NAC, Vit E) Hypothesis->Test_Oxidative Hypothesis 1 Test_Apoptosis Test Caspase Inhibitors (e.g., Z-VAD-FMK) Hypothesis->Test_Apoptosis Hypothesis 2 Evaluate_Antioxidant Cytotoxicity Reduced? Test_Oxidative->Evaluate_Antioxidant Evaluate_Caspase Cytotoxicity Reduced? Test_Apoptosis->Evaluate_Caspase Conclusion_Oxidative Oxidative stress is a likely mechanism. Optimize antioxidant concentration. Evaluate_Antioxidant->Conclusion_Oxidative Yes Further_Investigation Consider other mechanisms or combination therapy. Evaluate_Antioxidant->Further_Investigation No Conclusion_Apoptosis Apoptosis is a likely mechanism. Optimize inhibitor concentration. Evaluate_Caspase->Conclusion_Apoptosis Yes Evaluate_Caspase->Further_Investigation No

Caption: Troubleshooting logic for this compound cytotoxicity.

References

Technical Support Center: Optimizing TBA-354 Dosage in Murine Tuberculosis Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TBA-354 in murine tuberculosis models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a next-generation nitroimidazole with potent antitubercular activity.[1][2] It is a pyridine-containing biaryl compound that demonstrates exceptional efficacy against both replicating and non-replicating Mycobacterium tuberculosis.[1][3] Like other nitroimidazoles, its mechanism of action involves bioreduction within the mycobacterium, leading to the inhibition of mycolic acid biosynthesis.[1] It has shown superior potency compared to PA-824 and is at least as potent as delamanid in murine models.[1][2]

Q2: What are the key advantages of using this compound over other nitroimidazoles like PA-824?

A2: In murine models, this compound has demonstrated several advantages over PA-824:

  • Higher Potency: this compound is reported to be 5 to 10 times more potent than PA-824 as a monotherapy.[4][5]

  • Superior Sterilizing Efficacy: When used in combination regimens at equivalent doses, this compound has shown superior sterilizing efficacy.[4][5]

  • Favorable Pharmacokinetics: this compound exhibits high bioavailability and a long elimination half-life in mice, making it suitable for once-daily oral dosing.[1][2]

Q3: What is a recommended starting dosage for this compound in a chronic murine TB model?

A3: Based on published studies, a dose range of 10 to 100 mg/kg administered orally, five days a week, has been shown to be effective in a dose-dependent manner in chronic murine TB models.[1][6] A common starting point for assessing efficacy is 30 mg/kg, which has been shown to outperform delamanid in an 8-week study.[1] For dose-ranging studies, doses of 10, 30, and 100 mg/kg can provide a good assessment of the dose-response relationship.[1][6]

Q4: How should I formulate this compound for oral administration in mice?

A4: A common and effective method for formulating this compound for oral gavage is to prepare a suspension in 0.5% (w/v) carboxymethylcellulose (CMC).[1][3] The compound should be prepared fresh weekly.[1]

Q5: What is the expected efficacy of this compound in terms of CFU reduction in the lungs?

A5: The efficacy of this compound is dose- and time-dependent. In chronic infection models, treatment for 8 weeks with this compound can lead to a significant reduction in bacterial load in the lungs. For detailed quantitative data from dose-response studies, please refer to the data tables below.

Troubleshooting Guide

Issue 1: I am not observing the expected level of bactericidal activity.

  • Check Drug Formulation: Ensure that this compound is properly suspended in the vehicle (e.g., 0.5% CMC). Inconsistent suspension can lead to inaccurate dosing. Prepare the formulation fresh as recommended.[1]

  • Verify Dosing Procedure: Confirm the accuracy of your oral gavage technique to ensure the full dose is administered.

  • Mouse Model and Infection Stage: The efficacy can vary between acute and chronic infection models.[1][3] Ensure your experimental design is consistent with established protocols. Efficacy is typically evaluated after a set treatment period (e.g., 3, 4, or 8 weeks).[1][4]

  • Drug Resistance: While this compound is active against many resistant strains, be aware that spontaneous resistant mutants can arise at a frequency of approximately 3 x 10-7.[1][2]

Issue 2: I am observing signs of toxicity in my mice.

  • Dosage Level: While generally well-tolerated in mice at therapeutic doses, consider reducing the dosage if you observe adverse effects, especially at the higher end of the 10-100 mg/kg range.

  • Clinical Trial Information: It is important to note that in human clinical trials, this compound was associated with mild, reversible signs of neurotoxicity, which led to the discontinuation of its development.[6] While this may not directly translate to murine models at typical research dosages, it is a critical piece of information to be aware of.

  • Vehicle Control: Always include a vehicle-only control group to rule out any adverse effects from the formulation itself.

Issue 3: How does this compound perform in combination with other anti-TB drugs?

  • Potent Combination Partner: this compound has been shown to be a valuable component of combination therapies. It significantly improves the sterilizing activities of regimens containing bedaquiline and sutezolid.[4][5]

  • Potency in Combination: When combined with bedaquiline, this compound is 2 to 4 times more potent than PA-824.[4][5]

  • Potential for Shortened Treatment: The addition of this compound to novel drug combinations has the potential to shorten the duration of therapy required to prevent relapse in mice.[4]

Data Presentation

Table 1: Single-Dose Pharmacokinetics of this compound in BALB/c Mice

Route of AdministrationDose (mg/kg)Formulation
Oral (p.o.)30.5% Carboxymethylcellulose (CMC)
Oral (p.o.)300.5% Carboxymethylcellulose (CMC)
Oral (p.o.)1000.5% Carboxymethylcellulose (CMC)
Intravenous (i.v.)240% Hydroxypropyl-β-cyclodextrin and 50 mM citrate buffer (pH 3)

Data compiled from references[1][3][7].

Table 2: Efficacy of this compound Monotherapy in Chronic Murine TB Model (8 Weeks Treatment)

Treatment GroupDosage (mg/kg)Mean Log10 CFU/Lung (± SD) at Week 8
Vehicle Control-Refer to specific study for baseline
This compound10Refer to specific study for value
This compound30Refer to specific study for value
This compound100Refer to specific study for value
Delamanid30Refer to specific study for value

This table structure is based on data from studies comparing different dosages of this compound.[1][6] Researchers should consult the original publications for the precise CFU values and standard deviations.

Table 3: Comparative Potency of this compound and PA-824

ComparisonPotency Ratio (this compound vs. PA-824)Context
Monotherapy5 to 10 times more potentMurine models of initial and continuation phases of treatment.[4][5]
Combination with Bedaquiline2 to 4 times more potentMurine models.[4][5]

Experimental Protocols

Protocol 1: Low-Dose Aerosol Infection Model for Chronic Tuberculosis in Mice

This protocol establishes a chronic Mycobacterium tuberculosis infection in mice, suitable for evaluating the efficacy of anti-tubercular agents like this compound.

  • Infection: Infect BALB/c mice via the aerosol route with a low dose of M. tuberculosis H37Rv, aiming for an initial deposition of approximately 50-100 bacilli in the lungs.[1]

  • Pre-treatment Phase: Allow the infection to establish for a chronic state, typically for 49 days post-infection.[1][6]

  • Treatment Initiation: Begin treatment with this compound or control vehicle.

  • Drug Administration: Administer this compound orally via gavage, typically 5 days per week, at the desired dosages (e.g., 10, 30, 100 mg/kg).[1][6]

  • Treatment Duration: Continue treatment for a predetermined period, for example, 2, 4, or 8 weeks, to assess bactericidal and sterilizing activity.[1][6]

  • Efficacy Assessment: At specified time points, sacrifice cohorts of mice and homogenize the lungs. Plate serial dilutions of the lung homogenates on 7H11 agar to determine the number of colony-forming units (CFU).[1]

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Low-Dose Aerosol Infection of Mice (M. tuberculosis H37Rv) B Establishment of Chronic Infection (49 days) A->B Incubation C Initiate Treatment: - this compound (e.g., 10, 30, 100 mg/kg) - Vehicle Control B->C Start of Treatment D Oral Gavage (5 days/week) E Treatment Duration (e.g., 8 weeks) C->E F Sacrifice Mice at Pre-determined Timepoints E->F Endpoint G Lung Homogenization F->G H Serial Dilution & Plating on 7H11 Agar G->H I Colony Forming Unit (CFU) Quantification H->I

Caption: Workflow for evaluating this compound efficacy in a chronic murine TB model.

logical_relationship cluster_properties Properties of this compound cluster_application Application in Murine TB Models cluster_outcome Expected Outcome Potency High Potency (5-10x > PA-824) Dosage Optimal Dosage Determination (10-100 mg/kg) Potency->Dosage PK Favorable Pharmacokinetics (High Bioavailability, Long Half-life) PK->Dosage Efficacy Superior Sterilizing Efficacy in Combination Combo Combination Therapy Studies (e.g., with Bedaquiline) Efficacy->Combo Monotherapy Monotherapy Studies Dosage->Monotherapy Dosage->Combo Outcome Significant Reduction in Lung CFU Monotherapy->Outcome Combo->Outcome

Caption: Logical relationship of this compound properties to experimental design and outcome.

References

Technical Support Center: Tba-354 In Vitro Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues during the in vitro development of resistance to Tba-354.

Frequently Asked Questions (FAQs)

Q1: My cells are dying too quickly, even at low concentrations of this compound. What could be the issue?

A1: Rapid cell death, even at initial low concentrations, can be due to several factors:

  • Incorrect Initial Concentration: The starting concentration of this compound might be too high for your specific cell line. It is crucial to determine the half-maximal inhibitory concentration (IC50) for your parental cell line before beginning the resistance induction protocol. The initial induction dose should be significantly lower than the IC50, often in the range of the IC10-IC20.[1][2]

  • Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to nitroimidazoles like this compound.

  • Sub-optimal Cell Health: Ensure your parental cell line is healthy, free from contamination, and in the logarithmic growth phase before drug exposure.[3]

Troubleshooting Steps:

  • Re-evaluate IC50: Perform a dose-response assay (e.g., MTT or CCK-8) to accurately determine the IC50 of this compound for your specific parental cell line.[3]

  • Lower Initial Dose: Start the resistance induction at a concentration well below the IC50 (e.g., IC10 or IC20).[2]

  • Check Cell Health: Regularly monitor the morphology and growth rate of your parental cells. It is advisable to start with a fresh, low-passage vial of cells.

Q2: I am not observing any resistance development, even after prolonged exposure to this compound. What should I do?

A2: A lack of resistance development can be a complex issue. Here are some potential causes and solutions:

  • Insufficient Drug Pressure: The concentration of this compound may be too low to select for resistant populations. The dose should be gradually increased as the cells adapt.[2]

  • Infrequent Dosing: The drug should be consistently present in the culture medium to exert continuous selective pressure.

  • Low Spontaneous Resistance Frequency: The spontaneous frequency of mutants resistant to this compound in Mycobacterium tuberculosis has been reported to be around 3 x 10-7.[4][5][6] While this is in a different organism, it suggests that resistance may be a rare event.

  • Reversion to Sensitive Phenotype: If the drug is removed for extended periods, resistant cells may be outcompeted by the parental sensitive cells.

Troubleshooting Steps:

  • Gradual Dose Escalation: After the cells have adapted to the initial concentration, increase the this compound concentration in a stepwise manner. A 25% to 50% increase at each step is a reasonable starting point.[2]

  • Consistent Exposure: Change the medium with the appropriate this compound concentration regularly, for example, every 72 hours.[7]

  • Patience is Key: The development of a drug-resistant cell line can take anywhere from 3 to 18 months.[8]

  • Maintain Low Drug Concentration: To maintain the resistant phenotype once established, it is recommended to culture the cells in a medium containing a low concentration of the drug (e.g., IC10-IC20).[1]

Q3: The level of resistance in my cell line is fluctuating or decreasing over time. How can I stabilize it?

A3: Fluctuations in resistance levels are a common challenge. Here's how to address it:

  • Heterogeneous Population: Your resistant cell line might be a mix of cells with varying degrees of resistance.

  • Loss of Selective Pressure: If the drug is removed from the culture medium, the resistant phenotype may diminish over time, especially if the resistance mechanism imparts a fitness cost.

Troubleshooting Steps:

  • Monoclonal Selection: After achieving a desired level of resistance, perform monoclonal selection by methods like limiting dilution to isolate a homogenous population of resistant cells.[2]

  • Continuous Low-Dose Maintenance: To maintain the stability of the resistant phenotype, continuously culture the cells in the presence of a maintenance dose of this compound (e.g., IC10-IC20 of the resistant line).[1]

  • Periodic IC50 Verification: Regularly perform IC50 assays on your resistant cell line to monitor the stability of the resistance.[1]

  • Cryopreservation: Freeze down vials of your resistant cell line at various passages to ensure you have a backup in case of contamination or loss of resistance.[2][7]

Experimental Protocols

Determination of this compound IC50

This protocol is essential for determining the baseline sensitivity of your parental cell line to this compound.

Materials:

  • Parental cell line

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • Cell viability assay kit (e.g., CCK-8, MTT)

  • Microplate reader

Methodology:

  • Harvest cells that are in the logarithmic growth phase (approximately 80% confluent).[3]

  • Seed the cells at a density of 1 x 104 cells/well in a 96-well plate and incubate overnight to allow for adherence.[2][3]

  • Prepare a serial dilution of this compound in complete culture medium. The concentration range should span several orders of magnitude around the expected IC50.

  • Replace the medium in the 96-well plate with the medium containing the different concentrations of this compound. Include wells with drug-free medium as a control.

  • Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 24, 48, or 72 hours).

  • After the incubation period, assess cell viability using a CCK-8 or similar assay according to the manufacturer's instructions.[3]

  • Calculate the cell viability as a percentage relative to the untreated control cells.

  • Plot a dose-response curve with this compound concentration on the x-axis and cell viability on the y-axis to determine the IC50 value.[3]

Generating a this compound Resistant Cell Line

This protocol outlines the process of developing a resistant cell line through continuous exposure to increasing concentrations of this compound.

Methodology:

  • Initial Exposure: Begin by culturing the parental cell line in a medium containing a low concentration of this compound, typically the IC10 or IC20 determined from the IC50 assay.[2]

  • Monitoring and Passaging: Monitor the cells for signs of recovery (i.e., reaching 70-80% confluency). Initially, there may be significant cell death. Passage the surviving cells as they reach confluency, maintaining the same drug concentration.[2][3]

  • Stepwise Concentration Increase: Once the cells are proliferating steadily at a given concentration, increase the this compound concentration by 25-50%.[2] If you observe more than 50% cell death, revert to the previous lower concentration until the cells have adapted.[2]

  • Repeat Cycles: Continue this cycle of adaptation and dose escalation. Maintain the cells at each new concentration for at least 2-3 passages.[2]

  • Cryopreservation at Each Stage: It is highly recommended to freeze stocks of cells at each new concentration level they adapt to. This provides a backup if the cells at a higher concentration do not survive.[1][7]

  • Characterization of Resistance: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold the parental IC50), perform an IC50 assay to quantify the level of resistance.[1][2] The Resistance Index (RI) can be calculated as the IC50 of the resistant line divided by the IC50 of the parental line.[2]

Data Presentation

Table 1: Example of a this compound Dose Escalation Strategy

StageThis compound ConcentrationExpected ObservationAction
Initial IC20 of Parental LineSignificant cell death, slow recoveryMaintain concentration until proliferation stabilizes
Step 1 Increase by 50%Renewed cell death, followed by recoveryCulture for 2-3 passages
Step 2 Increase by 50%Renewed cell death, followed by recoveryCulture for 2-3 passages, freeze stock
Step 'n' Target Concentration (e.g., 10x IC50)Stable proliferationCharacterize resistance, perform monoclonal selection

Visualizations

G cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Characterization A Seed parental cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 24-72h B->C D Assess cell viability (e.g., CCK-8 assay) C->D E Calculate IC50 value D->E F Culture parental cells with initial low dose (IC10-IC20) of this compound G Monitor for recovery and passage survivors F->G H Gradually increase This compound concentration G->H I Cells adapt and proliferate? H->I J Return to previous lower concentration I->J No (>50% death) K Freeze cell stocks at each adapted stage I->K Yes J->G L Continue dose escalation K->L M Determine IC50 of resistant cell population L->H N Calculate Resistance Index (RI) M->N O Monoclonal selection (e.g., limiting dilution) N->O P Expand and characterize resistant clones O->P G A Start: High Cell Death During Induction B Is the initial this compound concentration based on an accurate IC50? A->B C Perform/repeat IC50 assay on parental cell line. B->C No D Is the parental cell line healthy and low passage? B->D Yes C->B E Use a fresh, healthy stock of the parental cell line. D->E No F Reduce initial this compound concentration to IC10-IC20. D->F Yes E->D G Start: No Resistance Development H Is the this compound concentration being increased stepwise? G->H I Implement a gradual dose escalation protocol (25-50% increase). H->I No J Is the drug exposure continuous? H->J Yes I->J K Ensure regular media changes with fresh this compound. J->K No L Continue the experiment; resistance can take months to develop. J->L Yes K->L

References

Tba-354 Bioavailability Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the bioavailability of Tba-354 in animal studies.

Disclaimer

This compound is an antitubercular compound that demonstrated promising activity. However, clinical trials were halted due to findings of mild, reversible neurotoxicity.[1] Researchers should proceed with appropriate caution and be aware of the potential for motor dysfunction and other neurotoxic effects.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Question: I am observing low or highly variable plasma concentrations of this compound in my animal study. What are the potential causes and how can I troubleshoot this?

Answer:

Low and variable bioavailability is a common challenge in preclinical studies and can stem from several factors.[2][3] For this compound, which is a Biopharmaceutics Classification System (BCS) class II or IV compound, low aqueous solubility is a likely primary contributor to poor absorption.[3]

Potential Causes & Troubleshooting Steps:

  • Poor Aqueous Solubility: this compound's structure suggests it is a poorly soluble compound, which can limit its dissolution in the gastrointestinal (GI) tract, a rate-limiting step for absorption.[4]

    • Solution: Employ solubility enhancement techniques. Refer to the detailed formulation strategies in the FAQ section below.

  • Inadequate Formulation: The vehicle used to administer this compound may not be optimal for its solubilization and absorption.

    • Solution: Experiment with different formulation strategies. While 0.5% carboxymethylcellulose (CMC) has been used for oral gavage in mice, consider more advanced formulations if you observe issues.[5][6] For intravenous studies, a formulation of 40% hydroxypropyl-β-cyclodextrin in citrate buffer was used, indicating that cyclodextrins are a viable strategy for solubilizing this compound.[5][6]

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active compound that reaches systemic circulation.[7]

    • Solution: While in vitro studies suggest this compound has some stability in liver microsomes, this can vary between species.[8] Consider co-administration with a known inhibitor of relevant metabolic enzymes (e.g., piperine, which inhibits efflux transporters and metabolic enzymes) as a mechanistic tool to investigate this possibility.[9]

  • Animal Model Factors: The physiology of the animal model can significantly impact drug absorption.[10]

    • Solution: Ensure consistency in your animal model (species, strain, age, sex, and health status).[10] The anatomy of the GI tract, gastric emptying time, and intestinal pH can vary and affect drug dissolution and absorption.

Below is a logical workflow to troubleshoot low bioavailability:

G start Low / Variable this compound Plasma Exposure solubility Assess this compound Solubility in Formulation Vehicle start->solubility formulation Optimize Formulation Strategy (e.g., Particle Size Reduction, Lipid-Based System, Solid Dispersion) solubility->formulation If Solubility is Poor metabolism Investigate First-Pass Metabolism (In Vitro/Ex Vivo Models) solubility->metabolism If Solubility is Adequate outcome_good Bioavailability Improved formulation->outcome_good animal_factors Review Animal Model Consistency (Species, Age, Health) metabolism->animal_factors outcome_bad Issue Persists: Re-evaluate Physicochemical Properties of this compound animal_factors->outcome_bad

Caption: Troubleshooting workflow for low this compound bioavailability.

Frequently Asked Questions (FAQs)

Question: What is the reported bioavailability and pharmacokinetic profile of this compound in animals?

Answer:

Studies in mice have confirmed that this compound has high bioavailability and a long elimination half-life, making it suitable for once-daily oral dosing.[5][11][12]

The table below summarizes key pharmacokinetic parameters from a single-dose study in female BALB/c mice.[8]

Administration RouteDose (mg/kg)VehicleTmax (h)t1/2 (h)
Oral (p.o.)30.5% Carboxymethylcellulose (CMC)2 - 68 - 12
Oral (p.o.)300.5% Carboxymethylcellulose (CMC)2 - 68 - 12
Oral (p.o.)1000.5% Carboxymethylcellulose (CMC)2 - 68 - 12
Intravenous (i.v.)240% Hydroxypropyl-β-cyclodextrin and 50 mM citrate buffer (pH 3)N/AN/A

Data sourced from studies in female BALB/c mice.[5][6][8]

Question: What are the recommended formulation strategies to improve the oral bioavailability of this compound?

Answer:

Improving the bioavailability of a poorly soluble drug like this compound primarily involves enhancing its dissolution rate and solubility in the GI tract.[4] Several advanced formulation strategies can be employed.[9][13]

Recommended Formulation Approaches:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[14]

    • Micronization: Milling techniques (e.g., jet milling) can reduce particle size to the micron range.[4]

    • Nanosuspension: Reducing drug particles to the sub-micron (nanometer) range can dramatically improve dissolution rates. This can be achieved through media milling or high-pressure homogenization.[14]

  • Amorphous Solid Dispersions: Converting the crystalline form of this compound to a more soluble, high-energy amorphous state can significantly enhance bioavailability.[15]

    • Method: The drug is dispersed in a polymer matrix, often using techniques like spray drying or hot-melt extrusion.[15]

  • Lipid-Based Formulations: These formulations can improve solubility and may also enhance absorption via the lymphatic pathway, bypassing first-pass metabolism.[13]

    • Examples: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and self-nanoemulsifying drug delivery systems (SNEDDS).[15]

  • Complexation with Cyclodextrins: As demonstrated in the intravenous formulation of this compound, cyclodextrins can encapsulate the drug molecule, increasing its solubility in water.[5][9]

Question: What is the mechanism of action for this compound?

Answer:

This compound is a nitroimidazole, a class of prodrugs that require reductive activation within Mycobacterium tuberculosis.[16] Once activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme system, it inhibits the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[16]

The simplified pathway is illustrated below:

G TBA354 This compound (Prodrug) ActivatedTBA Activated this compound (Reactive Nitrogen Species) TBA354->ActivatedTBA Ddn Enzyme Activation MycolicAcid Mycolic Acid Synthesis ActivatedTBA->MycolicAcid Inhibition CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Essential for Bactericidal Bactericidal Effect CellWall->Bactericidal Disruption leads to G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_data Data Interpretation animal_prep Acclimatize Animals dose_iv Administer IV Dose animal_prep->dose_iv dose_po Administer PO Dose animal_prep->dose_po formulation_prep Prepare this compound Formulations (IV and PO) formulation_prep->dose_iv formulation_prep->dose_po blood_collection Serial Blood Sampling dose_iv->blood_collection dose_po->blood_collection plasma_processing Process to Plasma blood_collection->plasma_processing bioanalysis LC-MS/MS Analysis plasma_processing->bioanalysis pk_calc Calculate PK Parameters (AUC, Cmax, t1/2) bioanalysis->pk_calc ba_calc Calculate Bioavailability (F%) pk_calc->ba_calc

References

Technical Support Center: Handling Nitroimidazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroimidazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My nitroimidazole compound is not dissolving. What should I do?

A1: Solubility is a common issue with nitroimidazole compounds.[1][2][3] Here are several steps you can take:

  • Solvent Selection: These compounds are often sparingly soluble in water.[1][3] Organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol are generally more effective.[1][3][4] Refer to the solubility data table below for specific guidance.

  • Sonication and Gentle Warming: After adding the solvent, sonicating the mixture can help break up aggregates and improve dissolution. Gentle warming (e.g., in a 37°C water bath) can also increase solubility, but be cautious as excessive heat can lead to degradation.[5]

  • pH Adjustment: The solubility of some nitroimidazoles can be influenced by pH. For example, metronidazole shows maximum stability and solubility in a pH range of 4-6.[6][7]

  • Stock Solution Preparation: For aqueous-based assays, it is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO or DMF to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer or cell culture medium.[1][4] Note: High concentrations of organic solvents can be toxic to cells, so ensure the final concentration in your assay is low (typically <0.5%).

  • Crystallization in Stock Solution: If you observe precipitation in your stock solution upon storage, especially after refrigeration, it may be due to the compound's low solubility at colder temperatures. Try preparing a slightly lower concentration of the stock solution or gently warming it before use. Always visually inspect for precipitates before use.

Q2: I'm concerned about the stability of my nitroimidazole compound during my experiment. How can I minimize degradation?

A2: Nitroimidazole compounds can be susceptible to degradation under certain conditions. Here are key factors to consider:

  • pH: The stability of nitroimidazoles is pH-dependent. Metronidazole, for instance, is most stable in acidic to neutral conditions (pH 4-6) and degrades more rapidly in alkaline solutions.[6][7]

  • Light Exposure: Some nitroimidazoles are photolabile.[7] Protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or extended experiments.

  • Temperature: Elevated temperatures can accelerate degradation.[8] Prepare fresh solutions for each experiment and store stock solutions at appropriate temperatures (e.g., -20°C for long-term storage).[9] Avoid repeated freeze-thaw cycles.[1]

  • Oxidizing Agents: Avoid contact with strong oxidizing agents as they can promote degradation.[10]

Q3: What are the recommended storage conditions for nitroimidazole compounds and their solutions?

A3: Proper storage is crucial for maintaining the integrity of your compounds.

  • Solid Compounds: Store solid nitroimidazole compounds in tightly sealed containers in a cool, dry, and well-ventilated place, protected from light.[9]

  • Stock Solutions: For long-term storage (up to 5 years for some), prepare stock solutions in an appropriate solvent like methanol and store them in the dark at -20°C.[9] For shorter-term storage (up to 4 months), 4°C may be suitable.[9] Aqueous solutions are generally not recommended for storage for more than one day.[1][3][4]

Q4: I am observing inconsistent results in my cell-based assays. Could the nitroimidazole compound be the cause?

A4: Inconsistent results can arise from several factors related to the handling of nitroimidazole compounds:

  • Incomplete Dissolution: If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended and can vary between experiments. Ensure complete dissolution before use.

  • Degradation: If the compound degrades during the experiment, its effective concentration will decrease over time, leading to variability. Prepare fresh dilutions from a stable stock solution for each experiment.

  • Toxicity: Nitroimidazoles can exhibit cytotoxicity, which may be related to the bioreduction of the nitro group leading to DNA damage.[11] Be mindful of potential off-target effects and include appropriate controls in your experiments. Some studies have indicated potential genotoxicity and mutagenicity.[11][12]

  • Interaction with Media Components: Components in your cell culture media could potentially interact with the nitroimidazole compound. It is advisable to test the stability of the compound in your specific media under experimental conditions.

Data Summary Tables

Table 1: Solubility of Common Nitroimidazole Compounds in Various Solvents

CompoundSolventSolubility (mg/mL)
Metronidazole DMSO~15-34[3][5]
DMF~15[3]
Ethanol~5[3]
Water~12 (with warming)[5]
PBS (pH 7.2)~2[3]
Tinidazole DMSO~10[1]
DMF~20[1]
Ethanol~0.2[1]
AcetoneSoluble[13][14]
MethanolSparingly soluble[13][14]
WaterVery slightly soluble[13][14]
Ornidazole DMSO~14[4]
DMF~25[4]
Ethanol~10-45.8[2][4]
Methanol~49.1[2]
PBS (pH 7.2)~3[4]
Water~0.689[2]

Table 2: Stability of Metronidazole under Different pH Conditions

pHStabilityDegradation Kinetics
2-3 Less stableFirst-order degradation[6]
4-6 Most stablepH-independent region[6][7]
>7 Less stable, degradation increases with pHBase-catalyzed degradation[6]

Experimental Protocols

Protocol 1: Preparation of a Nitroimidazole Stock Solution for In Vitro Assays

  • Materials:

    • Nitroimidazole compound (solid)

    • Anhydrous DMSO or DMF

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Accurately weigh the desired amount of the nitroimidazole compound and place it in a sterile vial.

    • Add the required volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

    • If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for Nitroimidazole Analysis (General Protocol)

This is a general protocol and may require optimization for specific compounds and matrices.

  • Materials and Reagents:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[15]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphate buffer (e.g., 10 mM potassium dihydrogen phosphate)

    • Phosphoric acid (for pH adjustment)

    • Water (HPLC grade)

    • Nitroimidazole reference standard

  • Chromatographic Conditions (Example): [15][16]

    • Mobile Phase A: 10 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A suitable gradient to separate the parent compound from its degradation products (e.g., starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient or controlled (e.g., 30°C)

    • Detection Wavelength: 317 nm for tinidazole, 278 nm for ciprofloxacin (as an example of a co-analyte).[15] The optimal wavelength should be determined for the specific nitroimidazole.

    • Injection Volume: 20 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the nitroimidazole reference standard in a suitable solvent (e.g., methanol). From this stock, prepare a series of working standards by diluting with the mobile phase.

    • Sample Preparation: Dissolve the sample containing the nitroimidazole in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standards and samples onto the HPLC system.

    • Data Analysis: Identify and quantify the parent nitroimidazole peak and any degradation product peaks by comparing their retention times and peak areas with those of the standards.

Protocol 3: In Vitro Genotoxicity Assessment - Comet Assay (General Overview)

This protocol provides a general outline. Specific details should be optimized based on the cell type and experimental goals.

  • Cell Treatment:

    • Culture the desired cell line (e.g., whole human blood cells) to the appropriate confluency.[17][18]

    • Treat the cells with various concentrations of the nitroimidazole compound for a defined period (e.g., 2 hours at 37°C).[17] Include a negative (vehicle) control and a positive control (a known genotoxic agent).[17]

  • Slide Preparation:

    • Embed the treated cells in low-melting-point agarose on microscope slides.

  • Lysis:

    • Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

    • Perform electrophoresis to allow the migration of fragmented DNA out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining:

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using appropriate software.[17]

Visualizations

Nitroimidazole_Mechanism_of_Action Nitroimidazole Nitroimidazole (Prodrug) Cell Anaerobic Bacterium / Protozoan Cell Nitroimidazole->Cell Passive Diffusion Resistance_Efflux Increased Efflux Nitroimidazole->Resistance_Efflux Pumped out Nitroreductase Nitroreductase (e.g., Ferredoxin) Active_Metabolite Reactive Nitro Radical (Cytotoxic) Nitroreductase->Active_Metabolite Reduction of Nitro Group Resistance_Enzyme Decreased Nitroreductase Activity Nitroreductase->Resistance_Enzyme Mutation/ Downregulation DNA DNA Active_Metabolite->DNA Interaction DNA_Damage DNA Strand Breakage & Damage DNA->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Resistance_Repair Increased DNA Repair DNA_Damage->Resistance_Repair Counteracted by

Caption: Mechanism of action and resistance pathways for nitroimidazole compounds.

Experimental_Workflow_Stability_Testing Start Start: Prepare Nitroimidazole Stock Solution Stress_Conditions Expose Aliquots to Stress Conditions (e.g., different pH, temp, light) Start->Stress_Conditions Time_Points Sample at Various Time Points (e.g., 0, 2, 4, 8, 24 hours) Stress_Conditions->Time_Points Analysis Analyze Samples using Stability-Indicating Method (e.g., HPLC) Time_Points->Analysis Data_Processing Quantify Remaining Parent Compound and Identify Degradation Products Analysis->Data_Processing Kinetics Determine Degradation Rate and Half-life Data_Processing->Kinetics End End: Assess Stability Profile Kinetics->End

Caption: A typical experimental workflow for assessing the stability of nitroimidazole compounds.

Solubility_Troubleshooting_Workflow Start Start: Compound does not dissolve in aqueous buffer Check_Solvent Try dissolving in an organic solvent? (e.g., DMSO, DMF) Start->Check_Solvent Dissolved_Organic Compound Dissolves Check_Solvent->Dissolved_Organic Yes Not_Dissolved_Organic Still not dissolving Check_Solvent->Not_Dissolved_Organic No Prepare_Stock Prepare concentrated stock solution Dissolved_Organic->Prepare_Stock Sonication Apply sonication and/or gentle warming Not_Dissolved_Organic->Sonication Dilute Dilute stock into aqueous buffer Prepare_Stock->Dilute Final_Check Check for precipitation in final solution Dilute->Final_Check Success Success: Solution is ready for use Final_Check->Success No Precipitation Precipitation occurs Final_Check->Precipitation Yes Reduce_Conc Reduce final concentration or increase organic solvent percentage Precipitation->Reduce_Conc Reduce_Conc->Dilute Sonication->Check_Solvent

Caption: A logical workflow for troubleshooting solubility issues with nitroimidazole compounds.

References

Tba-354 degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of Tba-354 and best practices to ensure its stability during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, specific storage conditions should be maintained. The following table summarizes the recommended storage for this compound in both solid and solution forms. Adhering to these guidelines will minimize degradation and preserve the compound's integrity.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid Powder-20°CUp to 3 years
4°CUp to 2 years
In Solvent-80°CUp to 2 years
-20°CUp to 1 year

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage.

Q2: What solvents are compatible with this compound for creating stock solutions?

A2: this compound is soluble in several organic solvents. For research purposes, Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions. When preparing for in vivo studies, complex formulations may be required, such as suspensions in 0.5% carboxymethylcellulose (CMC) or solutions containing hydroxypropyl-β-cyclodextrin and citrate buffer. The choice of solvent is critical and can impact the stability of the compound in solution.

Q3: Is this compound susceptible to degradation in aqueous solutions?

A3: Based on forced degradation studies of the closely related compound pretomanid, this compound is likely susceptible to hydrolytic degradation under basic conditions. The oxazine ring within the this compound structure is a potential site for hydrolysis. It is advisable to maintain neutral or slightly acidic pH conditions for aqueous experimental buffers to minimize this degradation pathway.

Q4: Does light exposure affect the stability of this compound?

A4: Nitroimidazole compounds, the class to which this compound belongs, are known to be sensitive to light. Photodegradation can occur, leading to the loss of active compound. Therefore, it is crucial to protect this compound, both in its solid form and in solution, from direct light exposure. Use amber vials or wrap containers with aluminum foil during experiments and storage.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.

  • Potential Cause: Degradation of this compound in the stock solution or final assay medium.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that this compound stock solutions have been stored at -80°C or -20°C and have not undergone multiple freeze-thaw cycles.

    • Check Medium pH: Measure the pH of your cell culture medium after the addition of this compound. If the medium is alkaline, consider buffering it to a neutral pH if compatible with your experimental system.

    • Protect from Light: Ensure that all steps involving the handling of this compound solutions are performed with minimal light exposure. Use light-blocking containers for incubations.

    • Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution of this compound from the solid powder and repeat the experiment.

Issue 2: Appearance of unknown peaks during HPLC analysis of this compound samples.

  • Potential Cause: Chemical degradation of this compound into one or more breakdown products.

  • Troubleshooting Steps:

    • Review Sample Handling: Scrutinize the entire experimental workflow for potential exposure to harsh conditions such as high temperatures, extreme pH, or prolonged light exposure.

    • Analyze Degradation Pathways: Refer to the inferred degradation pathways below to hypothesize the identity of the unknown peaks. Potential degradation products may result from hydrolysis of the oxazine ring or reduction of the nitro group.

    • Conduct a Forced Degradation Study: To confirm the source of the unknown peaks, consider performing a controlled forced degradation study as detailed in the experimental protocols section. This can help to identify the degradation products formed under specific stress conditions.

Inferred Degradation Pathways of this compound

While specific degradation pathways for this compound have not been extensively published, based on its chemical structure and the known behavior of related compounds, two primary abiotic degradation pathways can be inferred: hydrolysis and photoreduction.

G Inferred Degradation Pathways of this compound Tba354 This compound Hydrolysis Hydrolytic Degradation (Basic Conditions) Tba354->Hydrolysis H₂O / OH⁻ Photoreduction Photoreductive Degradation (UV/Visible Light) Tba354->Photoreduction hν (Light) Oxazine_Ring_Cleavage Oxazine Ring Cleavage Product Hydrolysis->Oxazine_Ring_Cleavage Nitro_Reduction Nitro-Reduced Metabolites Photoreduction->Nitro_Reduction

Caption: Inferred abiotic degradation pathways of this compound.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the potential degradation products of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

2. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

3. Stress Conditions:

  • Acidic Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 80°C for 48 hours.

    • Dissolve the heat-stressed powder in DMSO to a concentration of 1 mg/mL for analysis.

  • Photolytic Degradation:

    • Expose a 100 µg/mL solution of this compound in methanol/water (1:1) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

4. HPLC Analysis:

  • Analyze all samples by a suitable reverse-phase HPLC method. A C18 column is a good starting point.

  • The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid.

  • Monitor the elution profile using a UV detector at the λmax of this compound.

  • Compare the chromatograms of the stressed samples with that of the unstressed control to identify degradation peaks.

G Workflow for Forced Degradation Study Start Prepare this compound Stock Solution Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize (for Acid/Base Hydrolysis) Stress->Neutralize Analyze HPLC Analysis Stress->Analyze For other conditions Neutralize->Analyze Compare Compare Chromatograms (Stressed vs. Control) Analyze->Compare End Identify Degradation Products Compare->End

Caption: Experimental workflow for the forced degradation study of this compound.

By understanding the potential liabilities of this compound and implementing these handling and storage procedures, researchers can ensure the integrity of their experiments and obtain reliable, reproducible results.

Validation & Comparative

A Comparative Analysis of Tba-354 and Pretomanid (PA-824): Efficacy, Pharmacokinetics, and Safety in the Pursuit of Novel Tuberculosis Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two nitroimidazole-based compounds, Tba-354 and its predecessor, pretomanid (PA-824). Both were developed as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). While pretomanid has successfully advanced through clinical trials and received regulatory approval as part of a combination therapy for drug-resistant TB, the clinical development of the more potent this compound was halted due to safety concerns.[1][2] This guide aims to objectively compare their performance with supporting experimental data, offering valuable insights for researchers in the field of anti-tubercular drug discovery.

Executive Summary

Pretomanid (PA-824) and this compound are both bicyclic nitroimidazoles that function as prodrugs, requiring activation by a deazaflavin-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis.[3] Upon activation, they exert their bactericidal effects through the generation of reactive nitrogen species, including nitric oxide, and by inhibiting mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.

Preclinical studies demonstrated that this compound, a pyridine-containing biaryl derivative of pretomanid, exhibits significantly greater potency against both replicating and non-replicating M. tuberculosis in vitro and in murine models of TB.[4][5][6][7] Despite its promising efficacy and a favorable pharmacokinetic profile suggesting suitability for once-daily dosing, Phase 1 clinical trials of this compound were discontinued due to observations of mild, reversible neurotoxicity in healthy volunteers.[1][8] In contrast, pretomanid, as part of the BPaL (bedaquiline, pretomanid, and linezolid) regimen, has shown high efficacy in treating extensively drug-resistant (XDR-TB) and multidrug-resistant TB (MDR-TB) and has been approved by regulatory agencies.[9][10]

This guide will delve into the quantitative data supporting these findings, detail the experimental methodologies employed, and provide visual representations of their mechanisms and experimental workflows.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data comparing the in vitro activity, in vivo efficacy, and pharmacokinetic parameters of this compound and pretomanid.

Table 1: In Vitro Activity against Mycobacterium tuberculosis

ParameterThis compoundPretomanid (PA-824)Reference(s)
MIC against H37Rv (replicating) ~0.02 µM~0.2 µM[4]
MIC Range (Drug-sensitive & Drug-resistant clinical isolates) <0.02 - 0.36 µM0.38 - 1.39 µM[4]
MIC₅₀ (M. kansasii) 4 µg/mL>16 µg/mL[11]
MIC₅₀ (M. avium, M. intracellulare, M. abscessus, M. massiliense) >16 µg/mL>16 µg/mL[11]
Spontaneous Resistance Frequency 3 x 10⁻⁷10⁻⁵ to 10⁻⁷[4]

Table 2: In Vivo Efficacy in Murine Models of Tuberculosis

ModelCompoundDoseTreatment DurationLung CFU Reduction (log₁₀)Reference(s)
Acute Infection This compound100 mg/kg/day3 weeksSuperior to Pretomanid[4][12]
Pretomanid100 mg/kg/day3 weeks~2.5[12]
Chronic Infection This compound100 mg/kg/day3 weeksSuperior to Pretomanid[4][12]
Pretomanid100 mg/kg/day3 weeks~1.5[12]
This compound30 mg/kg/day8 weeksOutperformed delamanid[4]
Pretomanid + Bedaquiline + Linezolid100 mg/kg/day2 monthsSignificant reduction, prevented resistance[13][14]

Table 3: Pharmacokinetic Parameters in Mice

ParameterThis compoundPretomanid (PA-824)Reference(s)
Bioavailability HighGood[4][15]
Elimination Half-life (t₁/₂) LongNot explicitly stated for mice, but time-dependent activity observed[3][4][15]
Cₘₐₓ (100 mg/kg, p.o.) ~6 µg/mL~3 µg/mL[15][16]
AUC₀₋₂₄ (100 mg/kg, p.o.) ~100 µg·h/mL~40 µg·h/mL[15][16]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the presented data.

In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against replicating M. tuberculosis.

  • M. tuberculosis Culture: The H37Rv strain or clinical isolates are cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Assay Setup: The assay is performed in 96-well microplates. A serial dilution of the test compounds (this compound or pretomanid) is prepared in the wells.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Alamar Blue Addition: After the initial incubation, Alamar Blue reagent and Tween 80 are added to each well.

  • Second Incubation: The plates are incubated for an additional 24 hours at 37°C.

  • Fluorescence Reading: The fluorescence is measured using a fluorometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • MIC Determination: The MIC is defined as the lowest drug concentration that results in a 90% reduction in fluorescence compared to the untreated control wells.

In Vivo Efficacy Testing: Murine Model of Tuberculosis

This model is used to assess the bactericidal and sterilizing activity of antitubercular compounds in a living organism.

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Infection: Mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Treatment Initiation: Treatment with the test compounds begins at a specified time point post-infection, typically to model either an acute or chronic infection state.

  • Drug Administration: this compound or pretomanid are administered orally via gavage at specified doses and frequencies. A vehicle control group is included.

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks.

  • Data Analysis: The number of colony-forming units (CFU) is counted, and the log₁₀ CFU per organ is calculated. The efficacy of the treatment is determined by comparing the CFU counts in the treated groups to the vehicle control group.

Pharmacokinetic Studies in Mice

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

  • Animal Model: Female BALB/c mice are typically used.

  • Drug Administration: A single dose of the test compound is administered either intravenously (i.v.) or orally (p.o.) at various concentrations.

  • Blood Sampling: Blood samples are collected from the mice at multiple time points after drug administration.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Drug Concentration Analysis: The concentration of the drug in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), and elimination half-life (t₁/₂).

Mandatory Visualizations

Mechanism of Action of Nitroimidazoles

G cluster_Mtb Mycobacterium tuberculosis Cell Prodrug Pretomanid / this compound (Prodrug) Ddn Ddn (Deazaflavin-dependent nitroreductase) Prodrug->Ddn Activation Activated_Drug Activated Nitroimidazole Ddn->Activated_Drug NO Nitric Oxide (NO) Release Activated_Drug->NO Mycolic_Acid Mycolic Acid Synthesis Activated_Drug->Mycolic_Acid Inhibition Respiratory_Poisoning Respiratory Poisoning NO->Respiratory_Poisoning Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Disruption Bactericidal_Effect Bactericidal Effect Cell_Wall->Bactericidal_Effect Respiratory_Poisoning->Bactericidal_Effect G cluster_workflow In Vivo Efficacy Testing Workflow Infection Aerosol Infection of Mice with M. tuberculosis Treatment Oral Administration of this compound or Pretomanid (or Vehicle) Infection->Treatment Euthanasia Euthanasia and Organ Harvest (Lungs, Spleen) Treatment->Euthanasia Homogenization Organ Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating on 7H11 Agar Homogenization->Plating Incubation Incubation at 37°C (3-4 weeks) Plating->Incubation CFU_Count Colony Forming Unit (CFU) Enumeration and Analysis Incubation->CFU_Count

References

Tba-354 Derivatives: A Comparative Analysis of Antitubercular Activity

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of nitroimidazole derivatives, spearheaded by Tba-354, has demonstrated significant promise in preclinical studies against Mycobacterium tuberculosis. This guide provides a comparative analysis of this compound's antitubercular activity against other key nitroimidazoles, Pretomanid (PA-824) and Delamanid, supported by experimental data from in vitro and in vivo studies. While this compound exhibited superior potency in preclinical evaluations, its development was halted due to safety concerns, a critical consideration for researchers in the field of antitubercular drug discovery.

Executive Summary

This compound, a novel nitroimidazole, displayed potent bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis, with in vitro potency comparable to Delamanid and greater than Pretomanid.[1][2][3] In murine models of tuberculosis, this compound demonstrated superior efficacy in reducing bacterial load compared to Pretomanid at equivalent doses.[1][4][5] However, the clinical development of this compound was discontinued following observations of neurotoxicity in Phase 1 clinical trials. This guide presents a detailed comparison of the preclinical data for this compound and its alternatives, offering valuable insights for the development of future antitubercular agents.

Comparative In Vitro Activity

The in vitro potency of this compound and its comparators was primarily assessed by determining the Minimum Inhibitory Concentration (MIC) against various strains of M. tuberculosis. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundM. tuberculosis StrainMIC (μg/mL)MIC (µM)Citation(s)
This compound H37Rv~0.0026~0.006[6]
H37Rv-<0.02 - 0.36[1]
Pretomanid (PA-824) H37Rv0.06 - 0.250.17 - 0.70[7][8]
Drug-Susceptible Strains0.015 - 0.250.04 - 0.70[9]
Drug-Resitant Strains0.03 - 0.530.08 - 1.48[9]
Delamanid H37Rv0.002 - 0.0160.004 - 0.03[10]
Clinical Isolates0.001 - 0.050.002 - 0.09[10]

Comparative In Vivo Efficacy

The antitubercular efficacy of this compound and its alternatives was evaluated in murine models of tuberculosis. The primary endpoint in these studies was the reduction in bacterial load, measured in colony-forming units (CFU), in the lungs and spleens of infected mice.

CompoundMouse ModelDosageDurationLung CFU Reduction (log10)Spleen CFU Reduction (log10)Citation(s)
This compound Chronic Infection100 mg/kg/day3 weeks>2.5Not Reported[1][11]
Pretomanid (PA-824) Chronic Infection100 mg/kg/day2 months3.8 (increase in resistant CFU)Not Reported[12]
Chronic Infection200 mg/kg/day4 weeks3.122.30[13][14]
Delamanid Chronic Infection2.5 - 10 mg/kg/day4 weeks1.67 - 2.99Not Reported[15]
Chronic Infection2.5 mg/kg/day28 days~2.5Not Reported[16]

Safety and Tolerability Profile

A critical aspect of drug development is the safety profile of a compound. While this compound showed promise in its efficacy, its progression was ultimately halted due to adverse effects.

CompoundCytotoxicity (CC50)Key Safety FindingsCitation(s)
This compound Data not readily availableDevelopment discontinued due to mild, reversible neurotoxicity observed in Phase 1 clinical trials.
Pretomanid (PA-824) Data not readily availableTarget organs for toxicity in non-clinical studies include the nervous system and liver. QT prolongation has also been observed.[17][18]
Delamanid Data not readily availableAssociated with QT prolongation. Generally well-tolerated in clinical trials.[19][20]

Mechanism of Action of Nitroimidazoles

This compound, Pretomanid, and Delamanid are all pro-drugs belonging to the nitroimidazole class. They require activation by a deazaflavin-dependent nitroreductase (Ddn) enzyme within the mycobacterium. This activation leads to the generation of reactive nitrogen species, including nitric oxide, which have a dual mechanism of action: inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall, and respiratory poisoning.

Nitroimidazole_Activation_Pathway cluster_Mtb Mycobacterium tuberculosis Cell Nitroimidazole_Prodrug Nitroimidazole Prodrug (this compound, Pretomanid, Delamanid) Ddn Deazaflavin-dependent Nitroreductase (Ddn) Nitroimidazole_Prodrug->Ddn Enzymatic Reduction Activated_Drug Activated Drug (Reactive Nitrogen Species, NO) Ddn->Activated_Drug Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_Drug->Mycolic_Acid_Synthesis Inhibition Respiratory_Chain Respiratory Chain Activated_Drug->Respiratory_Chain Inhibition Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Respiratory_Poisoning Respiratory Poisoning Respiratory_Chain->Respiratory_Poisoning

Caption: Mechanism of action for nitroimidazole antitubercular drugs.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compounds against M. tuberculosis is determined using the broth microdilution method.

MIC_Workflow Start Start Prepare_Drug_Dilutions Prepare serial dilutions of test compounds Start->Prepare_Drug_Dilutions Inoculate_Plates Inoculate 96-well plates with M. tuberculosis suspension Prepare_Drug_Dilutions->Inoculate_Plates Incubate Incubate plates at 37°C Inoculate_Plates->Incubate Assess_Growth Assess bacterial growth (e.g., visually, spectrophotometrically) Incubate->Assess_Growth Determine_MIC Determine MIC: lowest concentration with no visible growth Assess_Growth->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

  • Preparation of Drug Dilutions: Two-fold serial dilutions of the test compounds (this compound, Pretomanid, Delamanid) are prepared in an appropriate broth medium (e.g., Middlebrook 7H9) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of M. tuberculosis (e.g., H37Rv) is prepared to a specific turbidity, corresponding to a known bacterial concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are sealed and incubated at 37°C for a defined period (typically 7-14 days).

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that completely inhibits the visible growth of the bacteria.

In Vivo Murine Model of Tuberculosis

The efficacy of antitubercular compounds is assessed in a murine model of chronic tuberculosis infection.

InVivo_Workflow Start Start Infection Infect mice with M. tuberculosis (e.g., via aerosol) Start->Infection Establish_Infection Allow infection to establish (chronic phase) Infection->Establish_Infection Treatment Administer test compounds or vehicle (daily, for a set duration) Establish_Infection->Treatment Euthanasia Euthanize mice at defined endpoints Treatment->Euthanasia Organ_Homogenization Homogenize lungs and spleens Euthanasia->Organ_Homogenization CFU_Enumeration Plate serial dilutions on agar and enumerate CFUs Organ_Homogenization->CFU_Enumeration End End CFU_Enumeration->End

Caption: Workflow for in vivo murine model of tuberculosis efficacy study.

  • Infection: Mice (e.g., BALB/c strain) are infected with a low-dose aerosol of M. tuberculosis to establish a pulmonary infection.

  • Establishment of Chronic Infection: The infection is allowed to progress to a chronic state over several weeks.

  • Treatment: Mice are randomized into treatment groups and receive the test compounds (e.g., this compound, Pretomanid, Delamanid) or a vehicle control orally at specified doses and frequencies for a defined duration.

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the organ homogenates are plated on a suitable agar medium (e.g., Middlebrook 7H11), and the number of colony-forming units (CFUs) is determined after incubation. The reduction in CFU counts in treated groups compared to the vehicle control group indicates the efficacy of the compound.

Cytotoxicity Assay

The cytotoxicity of the compounds is typically evaluated in mammalian cell lines to assess their potential for host cell toxicity.

Cytotoxicity_Workflow Start Start Seed_Cells Seed mammalian cells (e.g., HepG2, Vero) in 96-well plates Start->Seed_Cells Add_Compounds Add serial dilutions of test compounds to the cells Seed_Cells->Add_Compounds Incubate Incubate for 24-72 hours Add_Compounds->Incubate Assess_Viability Assess cell viability (e.g., MTT, XTT assay) Incubate->Assess_Viability Calculate_CC50 Calculate CC50: concentration causing 50% cell death Assess_Viability->Calculate_CC50 End End Calculate_CC50->End

Caption: Workflow for a typical cytotoxicity assay.

  • Cell Seeding: A suitable mammalian cell line (e.g., Vero, HepG2) is seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated, which is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Conclusion

The preclinical data for this compound highlighted its potential as a highly potent antitubercular agent, surpassing the in vitro and in vivo efficacy of Pretomanid in several studies.[1][4][5] However, the discontinuation of its clinical development due to neurotoxicity underscores the critical importance of early and thorough safety assessments in the drug development pipeline. The comparative data presented in this guide serves as a valuable resource for researchers, providing a benchmark for the evaluation of new this compound derivatives and other novel antitubercular candidates. Future efforts in this area should focus on optimizing the therapeutic index, aiming to retain the high potency of compounds like this compound while mitigating off-target toxicities.

References

Cross-Resistance Between Tba-354 and Other Nitroimidazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational nitroimidazole Tba-354 with other key nitroimidazoles, namely pretomanid (PA-824) and delamanid, focusing on cross-resistance profiles supported by experimental data. While this compound showed promise in preclinical studies, its development was halted due to observations of neurotoxicity in early-phase clinical trials. Nevertheless, an examination of its characteristics and cross-resistance patterns offers valuable insights for the ongoing development of nitroimidazole-class therapeutics against Mycobacterium tuberculosis (Mtb).

Executive Summary

This compound was developed as a next-generation nitroimidazole with the aim of improving upon the potency and pharmacokinetic properties of its predecessors. Preclinical data demonstrated its potent bactericidal activity against both replicating and non-replicating Mtb, with in vitro potency similar to delamanid and greater than pretomanid.[1][2][3] However, a significant challenge identified in preclinical models was the high degree of cross-resistance between this compound, pretomanid, and delamanid.[3][4][5] This guide synthesizes the available data to facilitate a deeper understanding of these resistance mechanisms and inform future drug discovery efforts.

Comparative In Vitro Activity and Resistance

The in vitro activity of this compound against Mycobacterium tuberculosis has been evaluated in comparison to other nitroimidazoles. The following tables summarize the key quantitative data on their minimum inhibitory concentrations (MICs) and the frequency of spontaneous resistance.

Table 1: Comparative MICs of Nitroimidazoles against M. tuberculosis

CompoundMtb H37Rv MIC (μM)MIC Range against Clinical Isolates (μM)
This compound ~0.004<0.02 - 0.36
Pretomanid (PA-824) ~0.0340.38 - 1.39
Delamanid ~0.0040.006 - 0.024 µg/mL*

Note: Delamanid MIC is often reported in µg/mL. For reference, 0.006 - 0.024 µg/mL is approximately 0.012 - 0.047 µM. Data sourced from[3][6][7].

Table 2: Frequency of Spontaneous Resistance in M. tuberculosis

CompoundFrequency of Resistance
This compound 3 x 10-7
Pretomanid (PA-824) 1.0 x 10-5 to 6.5 x 10-7
Delamanid 1.22 x 10-5 to 6.44 x 10-6

Data sourced from[3][6][7].

Studies have shown a high level of cross-resistance among these nitroimidazoles. In a murine model, 23 out of 32 pretomanid-resistant Mtb isolates were also found to be resistant to delamanid.[3] This is attributed to a shared mechanism of activation and resistance.

Mechanism of Action and Resistance Pathway

The bactericidal activity of nitroimidazoles against M. tuberculosis is dependent on their activation within the bacterial cell. This process, along with the primary mechanism of resistance, is outlined below.

G cluster_activation Drug Activation Pathway cluster_resistance Resistance Mechanism Prodrug Nitroimidazole Prodrug (this compound, Pretomanid, Delamanid) Ddn Ddn (Deazaflavin-dependent nitroreductase) Prodrug->Ddn Substrate F420 Cofactor F420 Reduced_F420 Reduced Cofactor (F420H2) F420->Reduced_F420 Reduction FGD1 FGD1 (F420-dependent glucose-6-phosphate dehydrogenase) FGD1->F420 G6P Glucose-6-Phosphate G6P->FGD1 Reduced_F420->Ddn Cofactor No_F420 Loss of F420/F420H2 Reduced_F420->No_F420 Active_Drug Reactive Nitrogen Species (Active Drug) Ddn->Active_Drug Reductive Activation Inactive_Ddn Non-functional Ddn Ddn->Inactive_Ddn Bactericidal Bactericidal Effects (e.g., mycolic acid inhibition, respiratory poisoning) Active_Drug->Bactericidal Mutation_Ddn Mutations in ddn gene Mutation_Ddn->Inactive_Ddn Mutation_F420 Mutations in F420 biosynthesis genes (fgd1, fbiA-D) Mutation_F420->No_F420 Activation_Blocked Activation Blocked Inactive_Ddn->Activation_Blocked No_F420->Activation_Blocked Activation_Blocked->Prodrug No activation

Caption: Nitroimidazole activation and resistance pathway in M. tuberculosis.

Nitroimidazoles are prodrugs that require reductive activation by the deazaflavin-dependent nitroreductase (Ddn).[2][4] This enzyme utilizes the reduced cofactor F420H2 to generate reactive nitrogen species, which are responsible for the bactericidal effects.[4] Resistance arises from mutations in the ddn gene or in the genes responsible for the biosynthesis of the F420 cofactor, which prevents the activation of the prodrug.[4][8]

Experimental Protocols

The following are summaries of key experimental methodologies used in the evaluation of this compound and other nitroimidazoles.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of nitroimidazoles against replicating M. tuberculosis is commonly determined using the Microplate Alamar Blue Assay (MABA).[6]

  • Preparation: M. tuberculosis cultures are grown to mid-log phase and then diluted.

  • Incubation: The diluted bacterial cultures are incubated in 96-well plates containing serial dilutions of the test compounds in 7H12 medium for 7 days at 37°C.

  • Indicator Addition: AlamarBlue reagent and Tween 80 are added to each well, and the plates are incubated for an additional 24 hours.

  • Reading: Fluorescence is measured at an excitation of 530 nm and an emission of 590 nm.

  • Determination: The MIC is defined as the lowest drug concentration that results in a 90% reduction in fluorescence compared to untreated control wells.[6]

For non-replicating Mtb under low-oxygen conditions, the Low-Oxygen Recovery Assay (LORA) is utilized.[6]

In Vivo Efficacy in Murine Models

The efficacy of antitubercular agents is assessed in mouse models of both acute and chronic tuberculosis infection.[5][9][10][11]

  • Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Treatment: Treatment with the test compounds, typically administered by oral gavage, begins at a specified time point post-infection and continues for a defined period (e.g., 4-8 weeks).

  • Assessment: At various time points, mice are euthanized, and their lungs and spleens are homogenized.

  • Quantification: Serial dilutions of the organ homogenates are plated on 7H11 agar to determine the bacterial load (colony-forming units, CFU).

  • Evaluation: The efficacy of the treatment is determined by the reduction in CFU counts compared to untreated control mice.

Experimental Workflow: Generation and Characterization of Resistant Mutants

The following diagram illustrates a typical workflow for generating and characterizing drug-resistant mutants to study cross-resistance.

G cluster_workflow Workflow for Cross-Resistance Assessment Start Start with drug-susceptible M. tuberculosis strain Exposure In vitro exposure to a nitroimidazole (e.g., this compound) at concentrations above MIC Start->Exposure Selection Selection of resistant colonies on drug-containing agar Exposure->Selection Isolation Isolation and clonal purification of resistant mutants Selection->Isolation Phenotypic Phenotypic Characterization Isolation->Phenotypic Genotypic Genotypic Characterization Isolation->Genotypic MIC_Test MIC determination for this compound, Pretomanid, and Delamanid Phenotypic->MIC_Test Cross_Resistance Assess Cross-Resistance Profile MIC_Test->Cross_Resistance WGS Whole Genome Sequencing of resistant mutants Genotypic->WGS Mutation_ID Identify mutations in ddn and F420 biosynthesis genes WGS->Mutation_ID

References

Head-to-Head In Vitro Comparison: Tba-354 and Bedaquiline Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals.

The global health challenge of tuberculosis (TB), particularly the rise of multidrug-resistant strains, necessitates the development of novel therapeutics. Bedaquiline, a diarylquinoline that inhibits mycobacterial ATP synthase, has been a significant advancement in the treatment of multidrug-resistant TB. Tba-354, a next-generation nitroimidazole, has also shown promise in preclinical studies. This guide provides a head-to-head in vitro comparison of these two potent anti-tubercular agents, presenting key experimental data, detailed protocols, and a visualization of their distinct mechanisms of action.

Quantitative Analysis: In Vitro Activity

The following table summarizes the in vitro activity of this compound and bedaquiline against the reference strain of Mycobacterium tuberculosis, H37Rv. It is important to note that the data presented are compiled from separate studies and, while both utilize broth microdilution methods, variations in experimental protocols may influence the absolute values.

ParameterThis compoundBedaquilineReference Strain
Minimum Inhibitory Concentration (MIC) ~0.015 - 0.03 µg/mL~0.015 - 0.12 µg/mLM. tuberculosis H37Rv

Experimental Protocols

To ensure a clear understanding of the presented data, the following are detailed methodologies for the key in vitro experiments cited.

Minimum Inhibitory Concentration (MIC) Determination for this compound (Microplate Alamar Blue Assay - MABA)
  • Inoculum Preparation: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is grown to an optical density at 600 nm (OD600) of 0.5-0.8. The culture is then diluted to a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: this compound is serially diluted in a 96-well microplate containing supplemented Middlebrook 7H9 broth.

  • Incubation: The prepared inoculum is added to each well of the microplate. The plate is then incubated at 37°C for 7 days.

  • Reading the Results: After incubation, Alamar blue solution is added to each well, and the plate is re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Minimum Inhibitory Concentration (MIC) Determination for Bedaquiline (Broth Microdilution Method)
  • Inoculum Preparation: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC and 0.5% glycerol. The bacterial suspension is adjusted to a McFarland standard of 1.0 and then diluted to achieve a final inoculum of approximately 5 × 10^5 CFU/mL.

  • Drug Dilution: Bedaquiline is serially diluted in a 96-well microtiter plate containing the supplemented 7H9 broth.

  • Incubation: The inoculum is added to the wells, and the plates are incubated at 37°C for 7 to 14 days.

  • Reading the Results: The MIC is determined as the lowest concentration of bedaquiline that inhibits visible growth of the mycobacteria.

Mechanism of Action

This compound and bedaquiline employ distinct mechanisms to exert their bactericidal effects on Mycobacterium tuberculosis. The following diagram illustrates these differing pathways.

Drug_Mechanism_of_Action cluster_TBA354 This compound (Nitroimidazole) cluster_Bedaquiline Bedaquiline (Diarylquinoline) TBA354_prodrug This compound (Prodrug) Ddn Deazaflavin-dependent nitroreductase (Ddn) TBA354_prodrug->Ddn Reductive Activation Reactive_Nitrogen Reactive Nitrogen Species Ddn->Reactive_Nitrogen Mycolic_Acid_Inhibition Inhibition of Mycolic Acid Biosynthesis Reactive_Nitrogen->Mycolic_Acid_Inhibition Other_Damage Other Cellular Damage Reactive_Nitrogen->Other_Damage Bedaquiline Bedaquiline ATP_Synthase ATP Synthase (atpE subunit) Bedaquiline->ATP_Synthase Binding Proton_Motive_Force Disruption of Proton Motive Force ATP_Synthase->Proton_Motive_Force ATP_Depletion ATP Depletion Proton_Motive_Force->ATP_Depletion

Caption: Mechanisms of action for this compound and bedaquiline.

Conclusion

Tba-354: A Comparative Analysis of In Vitro and In Vivo Efficacy in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tuberculosis candidate Tba-354 with its alternatives, supported by experimental data. This compound, a next-generation nitroimidazole, has demonstrated promising preclinical activity against Mycobacterium tuberculosis.

This compound is a pyridine-containing biaryl nitroimidazo-oxazine that has shown potent bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis.[1][2][3] Its development was aimed at improving upon the first-generation nitroimidazoles, PA-824 (Pretomanid) and Delamanid, by offering a superior pharmacokinetic profile and enhanced potency.[1][4] This guide summarizes the key preclinical data for this compound in comparison to these alternatives, providing a comprehensive overview of its potential as a novel anti-tuberculosis agent.

In Vitro Efficacy: Potency Against M. tuberculosis

This compound exhibits potent bactericidal activity against M. tuberculosis, with a minimum inhibitory concentration (MIC) comparable to Delamanid and significantly lower than PA-824.[1][2][3] Notably, its efficacy is maintained against various drug-sensitive and drug-resistant clinical isolates, and the presence of serum proteins does not significantly alter its activity.[1][2]

CompoundM. tuberculosis H37Rv MIC (μM)M. tuberculosis H37Rv MBC (μM)Activity against Non-Replicating M. tb
This compound <0.02 - 0.36[1]Equal to MIC[1]Yes[1][2]
PA-824 (Pretomanid) 0.38 - 1.39[1]Equal to MICYes
Delamanid ~ equivalent to this compound[1]Equal to MICYes

In Vivo Efficacy: Murine Models of Tuberculosis

In vivo studies using murine models of both acute and chronic tuberculosis have demonstrated the superior efficacy of this compound. When administered at equivalent doses, this compound shows a greater reduction in bacterial load (colony-forming units, CFU) in the lungs compared to PA-824.[1][4] Furthermore, this compound has shown bactericidal activity at least as potent as Delamanid in these models.[1][3]

Treatment (Dose)Mouse ModelTreatment DurationLog10 CFU Reduction in Lungs (vs. Vehicle)
This compound (100 mg/kg) Acute Infection3 weeksSuperior to PA-824 (100 mg/kg)[1]
This compound (100 mg/kg) Chronic Infection3 weeksSuperior to PA-824 (100 mg/kg)[1]
This compound (30 mg/kg) Chronic Infection8 weeksOutperformed Delamanid[1]
PA-824 (100 mg/kg) Acute & Chronic3 weeksLess effective than this compound[1]

Pharmacokinetic Profile

This compound exhibits a favorable pharmacokinetic profile, characterized by high bioavailability and a long elimination half-life, suggesting the potential for once-daily oral dosing.[1][2][5]

ParameterThis compoundDelamanidPA-824 (Pretomanid)
Bioavailability High[1][2]Poor absorption may challenge once-daily dosing[1]Allows for once-daily oral dosing[1]
Elimination Half-life Long (8-12 h in mice)[6]30-38 hours[7][8]-
Time to Max. Concentration (Tmax) 2-6 hours in mice[6]--
Metabolism Metabolically stable in liver microsomes[1]Primarily metabolized by albumin[7][8]-

Mechanism of Action: Nitroimidazole Activation Pathway

This compound, like other nitroimidazoles, is a prodrug that requires activation within the mycobacterial cell. This activation is mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the cofactor F420. The reduction of the nitro group on this compound leads to the formation of reactive nitrogen species, including nitric oxide. These reactive species have a dual mechanism of action: they inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall, and induce nitrosative and respiratory damage, ultimately leading to bacterial cell death.

Nitroimidazole_Activation_Pathway Nitroimidazole Activation and Mechanism of Action cluster_extracellular Extracellular cluster_intracellular Mycobacterium tuberculosis Tba-354_ext This compound (Prodrug) Tba-354_int This compound Tba-354_ext->Tba-354_int Passive Diffusion Ddn Deazaflavin-dependent nitroreductase (Ddn) Tba-354_int->Ddn Substrate F420_ox Oxidized F420 Ddn->F420_ox Activated_this compound Activated this compound (Reactive Nitrogen Species) Ddn->Activated_this compound Bioactivation F420_red Reduced F420 (F420H2) F420_red->Ddn Cofactor Mycolic_Acid_Syn Mycolic Acid Biosynthesis Activated_this compound->Mycolic_Acid_Syn Inhibition Respiratory_Damage Nitrosative & Respiratory Damage Activated_this compound->Respiratory_Damage Induces Cell_Wall Cell Wall Integrity Mycolic_Acid_Syn->Cell_Wall Maintains Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to Respiratory_Damage->Cell_Death Leads to

Nitroimidazole activation pathway.

Experimental Protocols

In Vitro Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
  • M. tuberculosis Culture: The H37Rv strain of M. tuberculosis is cultured in 7H12 medium.

  • Drug Dilution: Test compounds (this compound, PA-824, Delamanid) are prepared in a series of two-fold dilutions.

  • Incubation: The bacterial culture is added to 96-well plates containing the drug dilutions and incubated for 7 days at 37°C.

  • Alamar Blue Addition: Alamar Blue reagent and Tween 80 are added to each well, and the plates are incubated for an additional 24 hours.

  • Fluorescence Reading: Fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • MIC Determination: The MIC is defined as the lowest drug concentration that results in a 90% reduction in fluorescence compared to control wells without the drug.

MABA_Workflow MABA Workflow for In Vitro Susceptibility Start Start: M. tuberculosis Culture Drug_Prep Prepare Serial Dilutions of Test Compounds Start->Drug_Prep Plate_Inoc Inoculate 96-well Plates with M. tuberculosis and Drug Dilutions Drug_Prep->Plate_Inoc Incubate_7d Incubate for 7 Days at 37°C Plate_Inoc->Incubate_7d Add_Alamar Add Alamar Blue and Tween 80 Incubate_7d->Add_Alamar Incubate_24h Incubate for 24 Hours at 37°C Add_Alamar->Incubate_24h Read_Fluor Measure Fluorescence (530/590 nm) Incubate_24h->Read_Fluor Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Fluor->Determine_MIC End End Determine_MIC->End

MABA experimental workflow.
In Vivo Efficacy in Murine Model of Chronic Tuberculosis

  • Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis to establish a chronic infection.

  • Treatment Initiation: Treatment commences approximately 70 days post-infection.

  • Drug Administration: Mice are treated with the vehicle control, this compound, PA-824, or Delamanid via oral gavage for a specified duration (e.g., 3 or 8 weeks), typically 5 days a week.

  • Washout Period: A 3-day washout period follows the final dose to prevent drug carryover.

  • Organ Harvest: Mice are euthanized, and their lungs are aseptically removed.

  • Homogenization and Plating: Lungs are homogenized, and serial dilutions are plated on 7H11 agar.

  • CFU Enumeration: After incubation, the number of colony-forming units (CFU) is counted to determine the bacterial load in the lungs.

Murine_Model_Workflow Murine Model Workflow for In Vivo Efficacy Infection Aerosol Infection of BALB/c Mice with M. tuberculosis Establish_Chronic Establish Chronic Infection (~70 days) Infection->Establish_Chronic Treatment Oral Administration of Test Compounds or Vehicle Establish_Chronic->Treatment Washout 3-Day Washout Period Treatment->Washout Euthanasia Euthanize Mice and Harvest Lungs Washout->Euthanasia Homogenize Homogenize Lungs and Plate Serial Dilutions Euthanasia->Homogenize Incubate_Plates Incubate Plates Homogenize->Incubate_Plates CFU_Count Count Colony-Forming Units (CFU) Incubate_Plates->CFU_Count Data_Analysis Analyze CFU Reduction CFU_Count->Data_Analysis

Murine model experimental workflow.

Conclusion

The preclinical data strongly suggest that this compound is a potent anti-tuberculosis agent with superior in vitro and in vivo efficacy compared to PA-824 and comparable or greater potency than Delamanid.[1][4] Its favorable pharmacokinetic profile makes it a promising candidate for further development as part of a simplified, once-daily treatment regimen for tuberculosis. However, it is important to note that the clinical development of this compound was discontinued due to findings of reversible neurotoxicity in Phase 1 trials.[6][9] Despite this, the data presented here remain valuable for the ongoing research and development of new nitroimidazole-based anti-tuberculosis drugs with improved safety profiles.

References

A Comparative Guide to the Neurotoxicity of TBA-354 and Other Nitroimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nitroimidazole class of compounds is a cornerstone in the treatment of anaerobic and protozoal infections, with newer bicyclic nitroimidazoles showing significant promise against tuberculosis. However, a well-documented class-wide liability is the potential for neurotoxicity, which can be a dose-limiting factor and a significant hurdle in drug development. This guide provides an objective comparison of the neurotoxic profile of the developmental antitubercular agent TBA-354 with that of other notable nitroimidazoles, supported by available preclinical and clinical data.

Executive Summary

This compound, a promising antitubercular candidate, had its clinical development halted due to observations of mild, reversible neurotoxicity.[1][2] Preclinical studies suggest this toxicity is linked to the compound's specific accumulation in the neocortical regions of the brain.[1][2] This contrasts with the neurotoxic profiles of established nitroimidazoles like metronidazole and misonidazole, which are often associated with peripheral neuropathy and cerebellar dysfunction.[3][4][5][6][7][8] The underlying mechanisms for older nitroimidazoles appear to involve axonal degeneration and disruption of the neuronal cytoskeleton, while data for newer agents remains emergent.[3][4][5] This guide synthesizes the current understanding to aid in the preclinical assessment and development of safer compounds in this class.

Comparative Neurotoxicity Data

The following table summarizes the neurotoxic characteristics of this compound alongside other key nitroimidazoles based on published experimental and clinical findings. Direct comparative studies with uniform metrics are limited; therefore, this table aggregates data from various sources to provide a qualitative and mechanistic overview.

CompoundClassPrimary Neurotoxic ManifestationsAffected CNS/PNS RegionsProposed or Investigated Mechanism(s)Experimental Model / Population
This compound Bicyclic NitroimidazoleMild, reversible motor dysfunction.[1][2]Preferentially Accumulates in Neocortex .[1][2]Specific accumulation in motor control areas of the brain.[1][2]Healthy Volunteers (Clinical Trial); Sprague-Dawley Rats (Preclinical).[1][2]
Metronidazole 5-NitroimidazolePeripheral neuropathy, encephalopathy, seizures, cerebellar syndrome (ataxia, dysarthria).[4][5][8]Cerebellar Dentate Nuclei, Brainstem, Corpus Callosum, Peripheral Nerves.[4][9][10]Axonal degeneration; binding to neuronal RNA; GABA receptor modulation; formation of free radicals.[4][5]Humans (Case Reports/Studies); Dogs, Cats (Animal Models).[4][5][11]
Misonidazole 2-NitroimidazolePeripheral neuropathy (dose-limiting), convulsions (at high doses).[3][6]Peripheral Nerves, Trigeminal Ganglia, Cerebellum, Brain Stem.[3][7][12]Disruption and degradation of the neurofilament lattice, leading to neurite degeneration.[3]Humans (Clinical Trials); Rats (Preclinical); PC-12 & NB4183 neuronal cell lines (in vitro).[3][7]
Tinidazole 5-NitroimidazoleEncephalo-neuropathy, genotoxicity, and cytotoxicity observed in vitro.[5][13][14]Similar to Metronidazole (presumed).Induces apoptosis and DNA damage in human lymphocytes in vitro.[13][14]Humans (Clinical Reports); Human Lymphocytes (in vitro).[5][13]
Benznidazole 2-NitroimidazolePeripheral neuropathy, arthromyalgia.[15][16]Peripheral Nerves.Suspected allergic phenomena for some effects; potential for oxidative stress.[15][17]Humans (Chronic Chagas Disease Patients).[15][16]

Key Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing toxicological data. Below are protocols for key experiments cited in this guide.

This compound Pharmacokinetics and Brain Distribution Study

This preclinical study was designed to understand the mechanism behind the neurotoxicity observed in clinical trials.

  • Objective: To evaluate the pharmacokinetics and spatial distribution of this compound in the brain.[1][2]

  • Animal Model: Healthy female Sprague-Dawley rats.[1][2]

  • Dosing: A single intraperitoneal (i.p.) dose of this compound (20 mg/kg body weight) was administered.[1][2]

  • Sample Collection: Blood and brain tissue samples were collected at various time points post-administration.

  • Analytical Methods:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Used to quantify the concentration of this compound in plasma and brain homogenates to determine its pharmacokinetic profile (Cmax, elimination rate).[1][2]

    • Mass Spectrometric Imaging (MSI): Used on thin sections of the rat brain to visualize the spatial distribution of this compound without the need for labeling. This technique provided crucial insights into drug localization.[1][2]

  • Key Findings: The study revealed that this compound penetrates brain tissue, reaching maximum concentration at 6 hours post-dose. Critically, MSI analysis showed the highest drug concentrations were localized in the neocortical regions, providing a potential explanation for the motor dysfunction seen in humans.[1][2]

In Vitro Assessment of Nitroimidazole-Induced Neuronal Damage

This study investigated the cellular mechanism of neurotoxicity for nitroimidazoles using established neuronal cell lines.

  • Objective: To determine the cellular and biochemical mechanisms of nitroimidazole neurotoxicity.[3]

  • Cell Models:

    • PC-12 (Rat pheochromocytoma)

    • NB4183 (Mouse neuroblastoma)

  • Experimental Workflow:

    • Differentiation: Cells were cultured and induced to differentiate into a neuron-like state with extensive neurite projections using either nerve growth factor (NGF) or dibutyryl cAMP.[3]

    • Drug Exposure: Differentiated cells were exposed to the nitroimidazole compounds misonidazole and SR 2508.[3]

    • Morphological Analysis: Changes in cell morphology, particularly the integrity and presence of neurites, were observed and documented using microscopy.[3]

    • Biochemical Analysis: Immunoblotting (Western blot) was performed on cell lysates to analyze the expression and integrity of neurofilament proteins, which are key structural components of axons.[3]

  • Key Findings: Exposure to nitroimidazoles caused a significant loss of neurite projections. This morphological change correlated with the degradation of major neurofilament proteins into lower molecular weight fragments, suggesting that nitroimidazoles disrupt the neuronal cytoskeleton, leading to axonal degeneration.[3]

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Neurotoxicity Assessment

G cluster_animal_phase In-Vivo Phase cluster_analysis_phase Ex-Vivo Analysis cluster_outcome Results & Interpretation animal Sprague-Dawley Rats dosing Single i.p. Dose (20 mg/kg this compound) animal->dosing collection Time-Course Sample Collection (Blood & Brain) dosing->collection lcms LC-MS/MS Analysis (Quantification) collection->lcms msi Brain Slicing & MSI (Spatial Distribution) collection->msi pk_profile Pharmacokinetic Profile (Cmax, T1/2) lcms->pk_profile distribution Drug Localization Map msi->distribution conclusion Conclusion: Accumulation in Neocortex pk_profile->conclusion distribution->conclusion

Caption: Workflow for investigating this compound neurotoxicity in a rat model.

Proposed Mechanism of Nitroimidazole-Induced Neuronal Damage

G drug Nitroimidazole Compound (e.g., Misonidazole) degradation NFP Disruption & Degradation drug->degradation causes cell Differentiated Neuronal Cell nf_protein Intact Neurofilament Proteins (NFP) lattice Stable Neurofilament Lattice nf_protein->lattice forms neurite Healthy Neurite Projection lattice->neurite supports collapse Lattice Collapse degradation->collapse degeneration Neurite Degeneration (Axonopathy) collapse->degeneration

Caption: Cellular pathway of neurofilament disruption by nitroimidazoles.

Logical Relationship of this compound Neurotoxicity

G admin This compound Administration bbb Blood-Brain Barrier Penetration admin->bbb accum Preferential Accumulation in Neocortex bbb->accum dysfunc Neuronal Dysfunction in Motor Areas accum->dysfunc clinical Observed Clinical Signs (Motor Dysfunction) dysfunc->clinical

Caption: Postulated cascade leading to this compound's clinical neurotoxicity.

References

Synergistic Potential of TBA-354 with First-Line Tuberculosis Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical nitroimidazole anti-tuberculosis (TB) drug candidate, TBA-354, and its potential for synergistic interactions with first-line anti-TB drugs. Due to the discontinuation of its clinical development in 2016, published data on the synergistic effects of this compound with the standard first-line regimen (isoniazid, rifampin, pyrazinamide, and ethambutol) is not available. This guide, therefore, focuses on providing a framework for such a comparative study, including detailed experimental protocols and available data on related nitroimidazole compounds.

Executive Summary

This compound, a potent nitroimidazole, demonstrated significant bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis in pre-clinical studies.[1][2] Its development was halted due to safety concerns observed in a Phase 1 clinical trial. While direct evidence of synergy with first-line TB drugs is lacking, this guide outlines the methodologies to assess such interactions and presents data from related nitroimidazoles, delamanid and pretomanid, to offer insights into potential class-wide effects.

Comparative Data on Nitroimidazoles

While specific data for this compound in combination with first-line drugs is unavailable, studies on other nitroimidazoles provide some context. For instance, studies on pretomanid have shown that it is not additive or synergistic with isoniazid during the initial phase of treatment.[3] Another study investigating delamanid found no significant interaction with rifampicin or isoniazid in the majority of clinical isolates tested.[4] These findings suggest that synergistic interactions between nitroimidazoles and first-line agents may not be universal and require empirical testing for each combination.

Table 1: In Vitro Activity of Nitroimidazoles against M. tuberculosis H37Rv
CompoundMIC (μg/mL)MIC (μM)
This compound ~0.008 - 0.03~0.02 - 0.07
Delamanid~0.006 - 0.012~0.01 - 0.02
Pretomanid (PA-824)~0.06 - 0.25~0.15 - 0.6

Note: MIC values can vary between studies and experimental conditions.

Experimental Protocols for Synergy Testing

To rigorously assess the synergistic potential of a compound like this compound with first-line TB drugs, the following experimental protocols are recommended.

Checkerboard Assay

The checkerboard assay is a standard in vitro method to quantify the interaction between two antimicrobial agents.[5][6]

a. Principle: This method involves testing a range of concentrations of two drugs, both alone and in combination, in a microtiter plate format to determine the minimum inhibitory concentration (MIC) of each drug in the presence of the other. The interaction is then quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

b. Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • This compound and first-line drugs (isoniazid, rifampin, pyrazinamide, ethambutol)

  • Resazurin dye (for viability assessment)

  • Plate reader

c. Procedure:

  • Prepare serial dilutions of Drug A (e.g., this compound) horizontally and Drug B (e.g., isoniazid) vertically in a 96-well plate containing 7H9 broth.

  • The final plate will contain a gradient of concentrations for both drugs, as well as wells with each drug alone to determine their individual MICs.

  • Inoculate each well with a standardized suspension of M. tuberculosis.

  • Incubate the plates at 37°C for 7-14 days.

  • Following incubation, add resazurin dye to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the drug(s) that prevents the color change.

  • Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

d. Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-Kill Curve Assay

Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic effects of drug combinations over time.[7][8]

a. Principle: This method measures the rate of bacterial killing by exposing a standardized inoculum to fixed concentrations of drugs, alone and in combination, and determining the number of viable bacteria at various time points.

b. Materials:

  • Mycobacterium tuberculosis strain

  • 7H9 broth with OADC

  • This compound and first-line drugs at relevant concentrations (e.g., MIC, 2x MIC)

  • 7H11 agar plates

  • Incubator

c. Procedure:

  • Prepare cultures of M. tuberculosis in 7H9 broth.

  • Add drugs at the desired concentrations to the cultures (e.g., Drug A alone, Drug B alone, Drug A + Drug B, and a no-drug control).

  • Incubate the cultures at 37°C.

  • At specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours), collect aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on 7H11 agar.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.

  • Plot the log10 CFU/mL versus time for each drug combination.

d. Interpretation:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

  • Additive: A < 2-log10 but > 1-log10 decrease in CFU/mL with the combination compared to the most active single agent.

  • Indifference: A < 1-log10 change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: A > 1-log10 increase in CFU/mL with the combination compared to the least active single agent.

Visualizing Experimental Workflows and Mechanisms

Diagram 1: Checkerboard Assay Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Readout cluster_analysis Data Analysis prep_drugs Prepare serial dilutions of Drug A & Drug B dispense_drugs Dispense drug dilutions into 96-well plate prep_drugs->dispense_drugs prep_inoculum Prepare standardized M. tb inoculum inoculate Inoculate plate with M. tb suspension prep_inoculum->inoculate dispense_drugs->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate add_resazurin Add resazurin dye incubate->add_resazurin read_plate Read plate for color change (MIC) add_resazurin->read_plate calc_fici Calculate FICI read_plate->calc_fici interpret Interpret interaction (Synergy, Additive, Antagonism) calc_fici->interpret

Caption: Workflow for determining drug synergy using the checkerboard method.

Diagram 2: Mechanism of Action of Nitroimidazoles

Nitroimidazole_MoA cluster_cell Mycobacterium tuberculosis Cell TBA354 This compound (Prodrug) Ddn Deazaflavin-dependent nitroreductase (Ddn) TBA354->Ddn Reductive Activation Activated_TBA354 Activated this compound (Reactive Nitrogen Species) Ddn->Activated_TBA354 Mycolic_Acid Mycolic Acid Synthesis Activated_TBA354->Mycolic_Acid Inhibition Respiratory_Poisoning Respiratory Poisoning Activated_TBA354->Respiratory_Poisoning Induction Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Disruption Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Respiratory_Poisoning->Cell_Death

Caption: Proposed mechanism of action for nitroimidazole anti-TB drugs.

Conclusion

While the discontinuation of this compound's clinical development limits the availability of direct comparative data with first-line TB drugs, the methodologies and contextual information provided in this guide serve as a valuable resource for researchers in the field of anti-tuberculosis drug development. The potent in vitro and in vivo activity of this compound underscores the potential of the nitroimidazole class. Future research on novel compounds from this class should include comprehensive synergy studies with existing and novel anti-TB agents to identify optimal combination regimens for shortening and improving the treatment of tuberculosis.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.